molecular formula C11H21N3O B7725446 (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone

Número de catálogo: B7725446
Peso molecular: 211.30 g/mol
Clave InChI: GDHWXQQENDWPIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone is a useful research compound. Its molecular formula is C11H21N3O and its molecular weight is 211.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(4-methylpiperazin-1-yl)-piperidin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHWXQQENDWPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979233
Record name (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63214-56-2
Record name (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(piperidine-4-carbonyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Strategic Integration of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone (CAS 63214-56-2) in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift toward molecules with higher sp³ character has driven the demand for versatile, saturated heterocyclic building blocks. (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone (CAS 63214-56-2) represents a highly privileged scaffold in this domain. Comprising a basic N-methylpiperazine moiety linked via a carbonyl spacer to a piperidine ring, this compound serves as a bifunctional vector. The free secondary amine on the piperidine ring acts as an ideal nucleophile for functionalizing drug scaffolds, while the piperazine tail optimizes aqueous solubility and target affinity. This technical guide details the physicochemical logic, synthetic integration, and application of CAS 63214-56-2 in advanced therapeutics.

Physicochemical Profiling & Structural Logic

Understanding the intrinsic properties of CAS 63214-56-2 is critical for predicting its behavior in both synthetic workflows and biological systems. As an Application Scientist, I prioritize building blocks that not only fit the target binding pocket but also inherently correct poor ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of lipophilic core scaffolds.

Quantitative Data & Design Implications

Table 1: Physicochemical and Safety Profile of CAS 63214-56-2

PropertyValueCausality / Implication in Drug Design
Molecular Formula C₁₁H₂₁N₃OHigh degree of saturation (sp³ carbons) improves clinical success rates by reducing flat, hydrophobic stacking.
Molecular Weight 211.31 g/mol Low molecular weight allows for addition to bulky scaffolds without violating Lipinski's Rule of 5.
Boiling Point ~357.6 °CIndicates high thermal stability, suitable for high-temperature coupling reactions[1].
Physical Form SolidEasy to handle, weigh, and store under ambient conditions, ensuring batch-to-batch consistency.
Hazard Statements H302, H315, H319, H332, H335Requires standard PPE; acts as a respiratory and skin irritant due to the basicity of the amines[2].
Pharmacophore Dynamics

The structural topology of CAS 63214-56-2 is engineered for pharmacokinetic optimization. The terminal N-methylpiperazine acts as a solubilizing group. At physiological pH (7.4), the tertiary amine is protonated, significantly enhancing the aqueous solubility of otherwise insoluble core scaffolds. The carbonyl group provides a rigidifying hydrogen-bond acceptor, while the piperidine ring offers a saturated, metabolically stable spacer that projects the basic tail into solvent-exposed regions of target proteins.

Pharmacophore BB CAS 63214-56-2 (4-Methylpiperazin-1-yl) piperidin-4-yl-methanone Prop1 N-Methylpiperazine Enhances Aqueous Solubility Modulates pKa (Basic Center) BB->Prop1 Prop2 Carbonyl Linker Hydrogen Bond Acceptor Rigidifies Conformation BB->Prop2 Prop3 Piperidine Ring Saturated Spacer Improves Target Affinity BB->Prop3 Outcome Optimized Drug Candidate Better Bioavailability Lower Toxicity Prop1->Outcome Prop2->Outcome Prop3->Outcome

Caption: Pharmacophore rationale for integrating CAS 63214-56-2 into drug scaffolds.

Applications in Medicinal Chemistry

CAS 63214-56-2 is extensively utilized to introduce chemical diversity when generating focused libraries with drug-like properties[3]. Process chemists leverage this building block in the synthesis of complex drug candidates, particularly in oncology and infectious diseases.

A prominent case study is its use in the development of treatments for proliferative diseases, such as cancer. By conjugating this building block to 2,4-diamino-quinoline derivatives, researchers successfully enhanced the pharmacokinetic profile of the quinoline core. The piperazine-piperidine motif allows for prolonged absorption and sustained therapeutic effect, making it an invaluable vector for targeted kinase inhibitors and antiproliferative agents[4].

Experimental Methodology: Self-Validating Amide Coupling Protocol

To append CAS 63214-56-2 to a carboxylic acid-bearing core scaffold, amide coupling is the preferred vector. The following protocol utilizes HATU, chosen specifically because its 7-azabenzotriazole active ester intermediate is highly efficient at overcoming the steric hindrance associated with the secondary amine of the piperidine ring, minimizing epimerization and accelerating reaction kinetics.

Workflow Rationale & Causality
  • Activation : HATU converts the inert carboxylic acid into a highly reactive HOAt ester. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hydrochloride salt of CAS 63214-56-2 (often supplied as a diHCl salt[3]), without competing for the electrophilic center.

  • Coupling : The free piperidine nitrogen attacks the activated ester. DMF is selected as the solvent due to its high dielectric constant, which stabilizes the polar transition states.

  • Self-Validation : The reaction is monitored via LC-MS. The disappearance of the starting material mass and the emergence of the product mass serves as an internal validation gate before proceeding to downstream purification.

Step-by-Step Protocol
  • Preparation : Dissolve the target carboxylic acid scaffold (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Activation : Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester. Causality: Pre-activation prevents the secondary amine of the building block from forming unreactive guanidinium byproducts with HATU.

  • Addition : Add CAS 63214-56-2 (1.1 eq). If using the dihydrochloride salt, add an additional 2.0 eq of DIPEA to liberate the free base in situ.

  • Reaction & Monitoring (Self-Validating Step) : Stir the mixture at room temperature for 2-4 hours. Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation Gate: Proceed to the next step only when the target mass peak area exceeds 95% relative to the starting acid, and the m/z 212.1 [M+H]⁺ peak of the building block stabilizes.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). The basic N-methylpiperazine tail allows for an optional acid-base extraction to remove neutral impurities.

  • Purification : Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.

SynthWorkflow Core Carboxylic Acid Scaffold (Target Core) Activation Activation (HATU, DIPEA, DMF) Core->Activation Reagent CAS 63214-56-2 (Secondary Amine) Coupling Amide Bond Formation (Nucleophilic Attack) Reagent->Coupling Activation->Coupling Product Functionalized Library Compound (Crude Mixture) Coupling->Product RT, 2-4 hrs Validation LC-MS Validation Gate (Self-Validating Step) Product->Validation

Caption: Self-validating synthetic workflow for the amide coupling of CAS 63214-56-2.

Conclusion

The strategic application of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone (CAS 63214-56-2) goes far beyond simple structural modification. By leveraging its unique physicochemical properties—specifically its ability to modulate pKa, improve aqueous solubility, and provide a rigid, saturated spacer—medicinal chemists can rescue highly lipophilic or poorly bioavailable scaffolds. When integrated using robust, self-validating synthetic protocols, this building block becomes an indispensable tool for accelerating the discovery of novel therapeutics.

References

  • [3] Title : SynChem, Inc. Custom Synthesis Catalog | Source : SynChem | URL :[Link]

  • [4] Title : SUBSTITUTED 2, 4-DIAMINO-QUINOLINE DERIVATIVES FOR USE IN THE TREATMENT OF PROLIFERATIVE DISEASES | Source : Google Patents | URL :

Sources

An In-depth Technical Guide to 1-methyl-4-(4-piperidinylcarbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive overview for researchers, scientists, and drug development professionals.

This guide provides a detailed exploration of the chemical structure, synthesis, properties, and potential applications of 1-methyl-4-(4-piperidinylcarbonyl)piperazine. As a molecule incorporating both the piperidine and piperazine scaffolds, it represents a compound of significant interest in medicinal chemistry and drug discovery. This document synthesizes available data to offer field-proven insights and a self-validating framework for its scientific consideration.

Introduction

The piperazine and piperidine ring systems are privileged structures in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Their prevalence stems from their ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as versatile scaffolds for interacting with a multitude of biological targets. 1-methyl-4-(4-piperidinylcarbonyl)piperazine, by combining these two key heterocycles through a stable amide linkage, presents a unique chemical entity with potential for diverse pharmacological activities. The 1-methylpiperazine moiety is a common feature in drugs targeting the central nervous system (CNS), while the piperidine-4-carbonyl core is a versatile building block in drug design. This guide will delve into the technical details of this compound, providing a foundational understanding for its further investigation and potential therapeutic development.

Chemical Identity and Properties

A clear definition of the subject molecule is paramount for any scientific investigation. The following table summarizes the key identifiers and physicochemical properties of 1-methyl-4-(4-piperidinylcarbonyl)piperazine.

IdentifierValueSource
IUPAC Name (4-methylpiperazin-1-yl)(piperidin-4-yl)methanone[1]
CAS Number 63214-56-2[1]
Molecular Formula C11H21N3O[1]
Molecular Weight 211.31 g/mol [1]
Synonyms 1-Methyl-4-(piperidine-4-carbonyl)piperazine[1]
Predicted XlogP -0.4PubChemLite
Monoisotopic Mass 211.16846 DaPubChemLite
Appearance Not Available (NA)[1]

Synthesis and Characterization

Proposed Synthetic Protocol

The most direct approach for the synthesis of 1-methyl-4-(4-piperidinylcarbonyl)piperazine involves the amide coupling of a suitably protected piperidine-4-carboxylic acid derivative with 1-methylpiperazine.

Step-by-Step Methodology:

  • Protection of Piperidine-4-carboxylic acid: To prevent unwanted side reactions, the secondary amine of piperidine-4-carboxylic acid is first protected, commonly with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like sodium hydroxide in a suitable solvent such as a mixture of water and dioxane.

  • Activation of the Carboxylic Acid: The carboxylic acid of the N-Boc-piperidine-4-carboxylic acid is then activated to facilitate amide bond formation. Common activating agents include thionyl chloride (SOCl2) to form the acid chloride, or coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or CDI (1,1'-Carbonyldiimidazole).

  • Amide Coupling: The activated carboxylic acid derivative is then reacted with 1-methylpiperazine in an inert solvent such as dichloromethane (DCM) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

  • Deprotection: The final step involves the removal of the Boc protecting group from the piperidine nitrogen. This is typically accomplished under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in an appropriate solvent like dioxane or methanol.

  • Purification: The final product is then purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the desired 1-methyl-4-(4-piperidinylcarbonyl)piperazine.

Synthesis Workflow Diagram

The proposed synthetic workflow is illustrated in the following diagram:

G cluster_0 Step 1: Protection cluster_1 Step 2 & 3: Activation & Coupling cluster_2 Step 4: Deprotection cluster_3 Step 5: Purification start Piperidine-4-carboxylic acid boc_protection React with (Boc)2O, NaOH start->boc_protection protected_acid N-Boc-piperidine-4-carboxylic acid boc_protection->protected_acid activation Activate with HATU/CDI or SOCl2 protected_acid->activation coupling React with 1-methylpiperazine, TEA activation->coupling protected_product N-Boc-1-methyl-4-(4-piperidinylcarbonyl)piperazine coupling->protected_product deprotection Treat with TFA or HCl protected_product->deprotection final_product 1-methyl-4-(4-piperidinylcarbonyl)piperazine deprotection->final_product purification Column Chromatography/Recrystallization final_product->purification pure_product Pure Product purification->pure_product

Caption: Proposed synthesis workflow for 1-methyl-4-(4-piperidinylcarbonyl)piperazine.

Characterization

Due to the lack of publicly available experimental spectroscopic data for 1-methyl-4-(4-piperidinylcarbonyl)piperazine, the following table provides predicted data and expected characteristic signals based on its structure.

TechniqueExpected Data/Signals
¹H NMR Signals corresponding to the N-methyl group (singlet, ~2.3 ppm), piperazine and piperidine ring protons (multiplets, ~2.4-3.7 ppm), and the piperidine NH proton (broad singlet).
¹³C NMR Signals for the carbonyl carbon (~170 ppm), the N-methyl carbon (~46 ppm), and multiple signals for the piperazine and piperidine ring carbons.
IR Spectroscopy Characteristic absorption bands for the amide C=O stretch (~1640 cm⁻¹), N-H stretch (~3300 cm⁻¹), and C-N stretches.
Mass Spectrometry Expected [M+H]⁺ ion at m/z 212.1757.

Potential Pharmacological Applications

While specific pharmacological data for 1-methyl-4-(4-piperidinylcarbonyl)piperazine is not currently published, the constituent piperidine and piperazine moieties are associated with a wide range of biological activities. This suggests several potential avenues for investigation.

Piperazine derivatives are well-known for their effects on the central nervous system, with many acting as ligands for dopamine, serotonin, and adrenergic receptors. The 1-methylpiperazine group, in particular, is found in several CNS-active drugs. The piperidine-4-one scaffold and its derivatives have been reported to possess diverse pharmacological activities, including anticancer and antiviral properties.

Given these precedents, 1-methyl-4-(4-piperidinylcarbonyl)piperazine could be a valuable candidate for screening in assays related to:

  • Neuropsychiatric Disorders: Its structure suggests potential interactions with CNS receptors, making it a candidate for development as an antipsychotic, antidepressant, or anxiolytic agent.

  • Oncology: The piperidine-4-one substructure has been associated with anticancer activity, warranting investigation in various cancer cell lines.

  • Infectious Diseases: Piperazine and piperidine derivatives have shown promise as antibacterial and antiviral agents.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a CNS-active piperazine derivative, highlighting potential targets for 1-methyl-4-(4-piperidinylcarbonyl)piperazine.

G compound 1-methyl-4-(4-piperidinylcarbonyl)piperazine receptor GPCR (e.g., Dopamine/Serotonin Receptor) compound->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response (e.g., Neuronal Firing) downstream->response

Caption: Hypothetical GPCR signaling pathway potentially modulated by the compound.

Safety and Handling

For (4-methyl-piperazin-1-yl)-piperidin-4-yl-methanone, the following safety information is available.

Hazard Statements:

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337 + P313: If eye irritation persists: Get medical advice/ attention.

It is imperative to handle this compound in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive risk assessment should be conducted before commencing any experimental work.

Conclusion

1-methyl-4-(4-piperidinylcarbonyl)piperazine is a chemical entity with significant potential in drug discovery, combining two pharmacologically important scaffolds. While detailed experimental data is currently limited in the public domain, this guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and an outline of its potential therapeutic applications based on the known activities of its constituent moieties. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Pharmaffiliates. 1-Methyl-4-(piperidine-4-carbonyl)piperazine. [Link]

  • PubChemLite. 1-methyl-4-(piperidine-4-carbonyl)piperazine. [Link]

Sources

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone: A Critical Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the optimization of pharmacokinetic and pharmacodynamic profiles often relies on the strategic insertion of highly polar, basic moieties. (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone (CAS 63214-56-2) is a highly versatile synthetic building block utilized extensively in medicinal chemistry to introduce chemical diversity and improve the aqueous solubility of lipophilic drug candidates[1]. This whitepaper provides an in-depth technical analysis of its structural informatics, process chemistry, and analytical validation, designed for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

The structural architecture of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone features a piperidine ring linked to a 1-methylpiperazine ring via an amide bond. This dual-ring system provides two distinct basic centers: a secondary amine on the piperidine ring and a tertiary amine on the methylpiperazine ring. The amide nitrogen is non-basic due to resonance stabilization with the carbonyl group.

Understanding these physicochemical properties is critical for predicting its behavior in physiological environments and during chromatographic purification.

Quantitative Structural Data
PropertyValue
Chemical Name (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone
CAS Number (Free Base) 63214-56-2
CAS Number (Dihydrochloride) 1019852-03-9[2]
Molecular Formula C11H21N3O[3][4]
Molecular Weight 211.31 g/mol [4]
SMILES String CN1CCN(CC1)C(=O)C2CCNCC2
InChI Key GDHWXQQENDWPIY-UHFFFAOYSA-N[3]
Physical Form Solid[3]

Strategic Utility in Drug Design

The incorporation of this moiety into a drug scaffold serves multiple pharmacological purposes[5][6]:

  • Solubility Enhancement: The di-basic nature of the compound allows for the formation of highly soluble salts (e.g., dihydrochloride or mesylate salts) at physiological pH, drastically improving oral bioavailability.

  • Targeting GPCRs and Kinases: Both piperidine and piperazine are privileged scaffolds. They frequently act as hydrogen bond acceptors/donors and participate in critical salt-bridge interactions within the binding pockets of G-protein coupled receptors (GPCRs) and kinase hinge regions.

  • Metabolic Stability: The amide linkage is generally resistant to rapid plasma hydrolysis compared to ester equivalents, providing a stable linker between the two basic rings.

Process Chemistry & Synthesis Workflow

The synthesis of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone must be designed to handle its high polarity. Traditional aqueous workups often lead to significant product loss in the aqueous phase. To circumvent this, the process chemistry relies on anhydrous salt precipitation.

SynthesisWorkflow Reagent1 N-Boc-isonipecotic acid Coupling Amide Coupling (HATU, DIPEA, DMF) Reagent1->Coupling Reagent2 1-Methylpiperazine Reagent2->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Boc Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Product (4-Methylpiperazin-1-yl) piperidin-4-yl-methanone Deprotection->Product QC Analytical QC (1H-NMR, LC-MS) Product->QC

Synthetic workflow and quality control for (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone.

Step-by-Step Experimental Protocol

The following methodology details the synthesis of the dihydrochloride salt variant (CAS 1019852-03-9)[2], emphasizing the causality behind each reagent selection.

Step 1: Amide Coupling
  • Objective: Form the amide bond between N-Boc-isonipecotic acid and 1-methylpiperazine.

  • Causality: HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate. This accelerates the amidation process and ensures high yields even with sterically hindered secondary amines like piperazine. DMF is used as it excellently solubilizes both the polar precursors and the coupling reagents.

  • Procedure:

    • Dissolve 1.0 eq of N-Boc-isonipecotic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

    • Add 1.2 eq of HATU and stir for 10 minutes at room temperature to pre-form the active ester.

    • Add 1.1 eq of 1-methylpiperazine, followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic base to neutralize the system without participating in side reactions.

    • Stir for 2 hours. Monitor conversion via TLC or LC-MS.

    • Quench with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

Step 2: Boc Deprotection & Salt Precipitation
  • Objective: Remove the Boc protecting group and isolate the product without an aqueous workup.

  • Causality: Using 4M HCl in Dioxane instead of aqueous acids or Trifluoroacetic acid (TFA) maintains an anhydrous environment. As the Boc group is cleaved (releasing isobutylene and CO₂ gas, driving the reaction forward via Le Chatelier's principle), the resulting free amines immediately protonate. The di-basic product forms a dihydrochloride salt which is highly insoluble in dioxane, allowing for direct isolation via filtration.

  • Procedure:

    • Dissolve the Boc-protected intermediate in a minimal amount of anhydrous Dioxane.

    • Add 10 volumes of 4M HCl in Dioxane at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours. A white precipitate will gradually form.

    • Filter the suspension under a vacuum, wash the filter cake with cold diethyl ether to remove residual dioxane, and dry under a high vacuum to yield (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride.

Self-Validating Analytical Quality Control

To ensure scientific integrity, the analytical validation of the synthesized building block must utilize a self-validating system to rule out false positives and instrumental artifacts.

LC-MS Purity Assessment
  • Self-Validating Protocol:

    • Blank Run: Before injecting the sample, run a blank injection (MeOH/Water) to establish a baseline and confirm zero column carryover.

    • Internal Standard: Spike the sample with a known concentration of an internal standard (e.g., caffeine). If the internal standard's peak area deviates by >5% from historical data, the run is invalidated due to potential ion suppression or injection volume errors.

  • Expected Result: A single major peak in the UV chromatogram (214 nm/254 nm) corresponding to the [M+H]+ mass of 212.3 m/z.

Variable Temperature (VT) ¹H-NMR Verification
  • Self-Validating Protocol: Dissolve the dihydrochloride salt in D₂O. Due to the partial double-bond character of the amide C-N bond, rotation is restricted at room temperature. This often leads to the appearance of "rotamers"—duplicate sets of peaks for the piperazine and piperidine protons that can be easily misidentified as chemical impurities[7].

  • Causality Check: Heat the NMR probe to 80°C. If the duplicate peaks coalesce into a single, sharp set of peaks, the system self-validates that the initial splitting was due to restricted rotation (a physical phenomenon) rather than the presence of structurally distinct impurities.

References

  • SynChem, Inc. SynChem. [Link]

Sources

Molecular weight and formula of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical and synthetic profiling of (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone , a critical building block in medicinal chemistry.

Physicochemical Profiling, Synthetic Methodology, and Pharmaceutical Utility[1]

Executive Summary

(4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone is a bicyclic heterocycle featuring a piperidine ring linked via a carbonyl group to a 4-methylpiperazine moiety. In drug discovery, this structure is a "privileged scaffold," frequently employed as a solubilizing tail or a solvent-exposed appendage in kinase inhibitors (e.g., ATR inhibitors) and GPCR ligands. Its secondary amine (piperidine-NH) serves as a versatile nucleophile for attaching this moiety to core drug scaffolds, significantly modulating the pharmacokinetic profile (LogP, pKa) of the final API (Active Pharmaceutical Ingredient).

Molecular Identity & Physicochemical Properties[2][3][4][5]

Structural Analysis

The molecule consists of two saturated nitrogen-containing rings connected by an amide bond. The "methanone" nomenclature indicates the carbonyl linker.

  • Head Group: Piperidine ring (unsubstituted at position 1, allowing for further functionalization).

  • Linker: Carbonyl (C=O) at the piperidine-4-position.[1][2]

  • Tail Group: 4-Methylpiperazine (N-methylated tertiary amine).

Quantitative Data Profile
PropertyValueNotes
IUPAC Name (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanoneAlso known as 4-(4-Methylpiperazine-1-carbonyl)piperidine
Molecular Formula C₁₁H₂₁N₃O
Molecular Weight 211.31 g/mol Average Mass
Monoisotopic Mass 211.1685 g/mol Essential for High-Res MS validation
CAS Number 63214-56-2Free base form
Physical State Solid / Viscous OilHygroscopic; often handled as HCl salt
pKa (Predicted) ~9.8 (Piperidine NH)~7.5 (Piperazine N-Me)Biphasic basicity profile
LogP ~ -0.3 to 0.2Hydrophilic; enhances aqueous solubility of drugs
Structural Visualization

The following diagram illustrates the connectivity and functional domains of the molecule.

ChemicalStructure Fig 1. Functional Domain Analysis of (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone Piperidine Piperidine Ring (Secondary Amine) Nucleophilic Site Carbonyl Methanone Linker (C=O) Rigid Spacer Piperidine->Carbonyl C4 Attachment Piperazine 4-Methylpiperazine (Tertiary Amine) Solubility Enhancer Carbonyl->Piperazine N1 Attachment

Synthetic Routes & Methodology

The synthesis of this compound requires a selective amide coupling strategy. Because the molecule contains two secondary amines (one on the piperidine, one on the piperazine) and one tertiary amine, orthogonal protection is strictly required to prevent polymerization or incorrect regiochemistry.

Retrosynthetic Analysis
  • Disconnection: Amide bond between Piperidine-4-carboxylic acid and N-Methylpiperazine.

  • Starting Materials:

    • N-Boc-Isonipecotic acid (1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid).

    • 1-Methylpiperazine .

Validated Synthetic Protocol

This protocol ensures high purity by preventing the formation of bis-amides.

Step 1: Amide Coupling (Activation)

  • Reagents: N-Boc-Isonipecotic acid (1.0 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq).

  • Solvent: Dichloromethane (DCM) or DMF.

  • Procedure: Dissolve the acid in DCM. Add coupling agents (EDC/HOBt) at 0°C to activate the carboxylic acid. Stir for 30 mins. Add 1-Methylpiperazine (1.1 eq). Warm to Room Temperature (RT) and stir for 12 hours.

  • Mechanism: Formation of the active ester followed by nucleophilic attack by the secondary amine of the piperazine.

  • Workup: Wash with sat. NaHCO₃ (remove unreacted acid) and brine. Dry over Na₂SO₄.[3]

Step 2: Deprotection (Boc Removal)

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Procedure: Dissolve the intermediate (tert-butyl 4-(4-methylpiperazine-1-carbonyl)piperidine-1-carboxylate) in DCM. Add TFA (20% v/v) dropwise at 0°C. Stir for 2 hours.

  • Isolation: Concentrate in vacuo. Neutralize with basic resin or NaOH extraction to obtain the Free Base (CAS 63214-56-2).

Synthetic Workflow Diagram

Synthesis Fig 2. Orthogonal Synthesis via Boc-Protection Strategy SM1 Start: N-Boc-Isonipecotic Acid (Protected Acid) Coupling Step 1: Amide Coupling (EDC/HOBt/DIPEA) Solvent: DCM SM1->Coupling SM2 Start: 1-Methylpiperazine (Nucleophile) SM2->Coupling Intermediate Intermediate: N-Boc-Protected Amide Coupling->Intermediate Deprotection Step 2: Acidic Deprotection (TFA or HCl/Dioxane) Intermediate->Deprotection Product Final Product: (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone Deprotection->Product

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral fingerprints must be confirmed.

Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: 212.17 m/z.

  • Fragmentation Pattern:

    • Loss of methylpiperazine fragment often observed.

    • High stability of the amide bond typically yields a clean parent ion.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 2.30 ppm (s, 3H): N-Methyl group (Singlet) – Diagnostic Peak.

  • δ 2.40–2.50 ppm (m, 4H): Piperazine ring protons adjacent to N-Me.

  • δ 2.60–2.70 ppm (m, 1H): Methine proton (CH-CO) on the piperidine ring.

  • δ 3.10–3.20 ppm (m, 4H): Piperidine ring protons adjacent to NH (shifted downfield if salt form).

  • δ 3.50–3.70 ppm (m, 4H): Piperazine ring protons adjacent to Amide.

Pharmaceutical Applications

This molecule is not typically a drug in itself but a high-value fragment used to optimize the properties of lead compounds.

  • Kinase Inhibitors (ATR/ATM Pathway):

    • The piperidine nitrogen is often arylated (via SNAr or Buchwald-Hartwig coupling) to attach to a heteroaromatic core (e.g., pyrazine, pyridine).

    • Function: The 4-methylpiperazine tail extends into the solvent channel of the kinase ATP-binding pocket, improving solubility and selectivity.

    • Reference Context: Used in the synthesis of ATR inhibitors similar to candidates from Vertex and Merck [1].

  • GPCR Ligands:

    • Used as a linker to connect pharmacophores in bivalent ligands.

    • The basic nitrogen (pKa ~9.8) can form salt bridges with aspartate residues in GPCR transmembrane domains.

  • ADME Optimization:

    • Solubility: Introduction of the N-methylpiperazine moiety significantly lowers LogP, addressing poor aqueous solubility in lipophilic drug candidates.

    • Metabolic Stability: The amide linker is generally resistant to rapid hydrolysis in plasma compared to ester equivalents.

References

  • European Patent Office. (2020). Pyrazolo[1,5-a]pyrimidines useful as inhibitors of ATR kinase for the treatment of cancer diseases. (Patent No. EP3713936). Retrieved from [Link]

  • PubChem. (2023). Compound Summary: (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone and Related Structures.[1][2][4] National Library of Medicine. Retrieved from [Link]

Sources

The Piperidinyl-Methanone Scaffold: A Privileged Architecture in Drug Design

[1][2]

Introduction: The Pharmacophoric Core

The piperidinyl-methanone moiety (a piperidine ring linked to a carbonyl group) is a "privileged scaffold" in medicinal chemistry.[1] Its ubiquity stems from its ability to serve as a semi-rigid, bifunctional spacer that directs pharmacophoric elements into specific spatial sectors of a binding pocket.

Unlike flexible alkyl chains, the piperidine ring (typically in a chair conformation) restricts the conformational entropy of the ligand, reducing the energy penalty upon binding. The "methanone" (carbonyl) appendage serves two critical roles:

  • Electronic Anchor: It acts as a hydrogen bond acceptor (HBA) with a specific vector, often interacting with backbone amides or serine/threonine hydroxyls in the target protein.

  • Conformational Switch: The partial double-bond character of the amide/ketone bond restricts rotation, locking the distal aromatic or lipophilic groups relative to the piperidine core.

Core Pharmacophore Zones

To analyze this scaffold, we deconstruct it into three functional zones:

  • Zone A: The Cationic/Polar Center (Piperidine Nitrogen). In GPCR ligands (e.g., 5-HT2A, CXCR4), this nitrogen is often protonated at physiological pH, forming a salt bridge with a conserved Aspartate or Glutamate residue (e.g., Asp3.32 in aminergic GPCRs).

  • Zone B: The Linker & Acceptor (Methanone). The carbonyl oxygen provides a dipole interaction. The substitution pattern (3- vs 4-position) determines the vector angle of the distal group.

  • Zone C: The Distal Modulator. Substituents attached to the carbonyl (aryl, heteroaryl) occupy hydrophobic pockets (e.g., S1/S2 pockets in proteases or orthosteric sites in receptors).

Target-Specific Pharmacophore Modeling

The utility of the piperidinyl-methanone scaffold varies by target class. Below is a synthesis of distinct binding modes derived from recent SAR data.

Case A: GPCR Antagonists (e.g., CXCR4, 5-HT2A)
  • Primary Interaction: The piperidine nitrogen (Zone A) is the critical anchor.

  • Methanone Role: Positions a distal aromatic ring to engage in

    
     stacking with residues like Phenylalanine or Tryptophan (e.g., Trp6.48).
    
  • SAR Insight: Bulky substituents on the piperidine nitrogen (N-alkyl/benzyl) often improve selectivity by occupying an extracellular vestibule, while the methanone-linked group dives deep into the transmembrane bundle.

Case B: Enzyme Inhibitors (e.g., KDM2b, Renin)
  • Primary Interaction: The methanone carbonyl (Zone B) often mimics the transition state of a peptide bond hydrolysis or interacts with a catalytic zinc/water molecule.

  • Piperidine Role: Acts as a scaffold to fill the hydrophobic S1' pocket.

  • SAR Insight: In KDM2b inhibitors, (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives utilize the naphthalene ring to stack against the methylated lysine binding channel, while the piperidine amine forms hydrogen bonds with the surface residues.

Case C: Anti-Infectives (e.g., MRSA Gyrase Inhibitors)[3]
  • Pharmacophore Model (DHHRR): A validated model for 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives identifies five features:

    • D: Hydrogen Bond Donor (Oxime/Amine).

    • HH: Two Hydrophobic regions (Piperidine + Linker).[2]

    • RR: Two Aromatic Rings (Distal Phenyl + N-substituent).

  • Mechanism: The methanone/oxime region coordinates with the DNA-Gyrase complex, stabilizing the cleaved DNA intermediate.

Visualization: Pharmacophore Connectivity Map

The following diagram illustrates the spatial and logical relationships between the scaffold zones and their biological interactions.

PharmacophoreMapPiperidinePiperidine Ring(Scaffold Core)NitrogenZone A: Basic Nitrogen(Ionizable Center)Piperidine->NitrogenContainsMethanoneZone B: Methanone(H-Bond Acceptor)Piperidine->MethanoneLinked at C3/C4TargetAspTarget: Asp/Glu Residue(Salt Bridge)Nitrogen->TargetAspIonic InteractionDistalGroupZone C: Distal Aromatic(Hydrophobic/Pi-Stacking)Methanone->DistalGroupOrientsTargetBackboneTarget: Backbone Amide(H-Bond Donor)Methanone->TargetBackboneH-BondTargetPocketTarget: Hydrophobic Pocket(Van der Waals)DistalGroup->TargetPocketPi-Pi / Hydrophobic

Figure 1: Pharmacophore connectivity map detailing the interaction vectors of the piperidinyl-methanone scaffold with a generic protein target.

Experimental Protocols

Protocol A: Synthesis of Piperidinyl-Methanone Library (Amide Coupling)

Objective: To synthesize a diverse library of N-substituted piperidin-4-yl-methanone derivatives for SAR screening. Causality: We use HATU as a coupling agent to minimize racemization (if chiral) and maximize yield for sterically hindered amines.

Materials:

  • N-Boc-piperidine-4-carboxylic acid (Core)

  • Diverse Aryl Amines (R-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • TFA (Trifluoroacetic acid) / DCM (Dichloromethane)

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dry DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at 0°C for 15 minutes. Reasoning: Pre-activation forms the active ester, facilitating nucleophilic attack.

  • Coupling: Add the specific Aryl Amine (1.1 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (removes unreacted acid), 1M HCl (removes unreacted amine), and brine. Dry over Na2SO4 and concentrate.

  • Deprotection (N-Boc removal): Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour at RT. Reasoning: High acidity cleaves the tert-butyl carbamate to expose the secondary amine.

  • Final Functionalization (Optional): The free piperidine nitrogen can now be alkylated or sulfonated to introduce Zone A diversity.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol B: In Silico Pharmacophore Generation (Ligand-Based)

Objective: To generate a 3D pharmacophore hypothesis from a set of active piperidinyl-methanone derivatives (e.g., for MRSA or hERG avoidance).

Methodology:

  • Dataset Preparation: Select 10–15 compounds with known IC50 values spanning 3 orders of magnitude. Ensure "inactive" decoys are included.

  • Conformational Search: Use a Monte Carlo or Systematic search algorithm (e.g., OPLS4 force field) to generate low-energy conformers for each ligand. Critical Step: The piperidine ring must be sampled in both chair and boat forms if energy barriers allow, though chair is dominant.

  • Alignment: Superimpose molecules using the piperidinyl-methanone core as the rigid template.

  • Feature Mapping:

    • Map HBA to the carbonyl oxygen.

    • Map PI (Positive Ionizable) to the piperidine nitrogen.

    • Map HY (Hydrophobic) to the distal aryl rings.

  • Scoring: Rank hypotheses based on Vector Score and Volume Overlap.

  • Validation: Test the model against a test set of external compounds. A Q2 value > 0.6 indicates a predictive model.

Safety & Liability Assessment: hERG Blockade

A critical aspect of piperidine derivatives is the potential for hERG potassium channel blockade, which leads to QT prolongation (cardiotoxicity).

QSAR Rule for hERG Avoidance: Research indicates that hERG blockade in this class correlates with the distance between pharmacophore contours .

  • High Risk: Distance between the basic nitrogen (Zone A) and the distal aromatic center (Zone C) is ~10–12 Å, mimicking the pharmacophore of known blockers like Astemizole.

  • Mitigation Strategy:

    • Reduce the lipophilicity (LogP) of the distal group.

    • Introduce polar substituents (e.g., hydroxyl, sulfonamide) on the piperidine ring to disrupt hydrophobic capture in the hERG pore.

    • Shorten the linker length to alter the N-to-Aromatic distance.

Decision Logic: Synthesis & Optimization Workflow

The following diagram outlines the iterative logic for optimizing this scaffold, integrating biological feedback.

OptimizationWorkflowStartHit Identification(Piperidinyl-Methanone Core)DesignDesign: Vary Zone C(Distal Aromatic)Start->DesignSynthSynthesis: Amide Coupling(Protocol A)Design->SynthAssayBiological Assay(IC50 / EC50)Synth->AssayDecisionActivity > Threshold?Assay->DecisionDecision->DesignNo (Inactive)OptimizeNOptimize Zone A(N-Substitution)Decision->OptimizeNYes (Active)CheckToxhERG / ADMET ScreenOptimizeN->CheckToxCheckTox->OptimizeNFail (Toxic)FinalLead CandidateCheckTox->FinalPass

Figure 2: Iterative decision tree for the optimization of piperidinyl-methanone derivatives, prioritizing activity before ADMET profiling.

Quantitative Data Summary

FeatureFunction in PharmacophoreOptimization Strategy
Piperidine Nitrogen Positive Ionizable (PI) anchorMethylate or Benzylate to tune pKa and selectivity.
Methanone (C=O) H-Bond Acceptor (HBA)Rigidifies linker; essential for directional bonding.
C3/C4 Linkage Vector orientationC4 is linear (extended); C3 is kinked (globular).
Distal Aromatic Hydrophobic/Aromatic (HY/R)Electron-withdrawing groups (F, Cl, NO2) often enhance metabolic stability and pi-stacking.
LogP Permeability & hERG riskKeep < 3.5 to minimize hERG liability while maintaining potency.

References

  • BenchChem. The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry. Retrieved from

  • Punith, M. S., et al. (2025).[2] 2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance of MRSA.[2] Discover Molecules.[2] Retrieved from

  • Wang, X. J., et al. (2024).[3][4] Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents.[1][3][4] Fitoterapia.[3] Retrieved from

  • Sridhar, J., et al. (2013). QSAR and pharmacophore analysis of a series of piperidinyl urea derivatives as HERG blockers and H3 antagonists. Medicinal Chemistry Research.[5][2][6] Retrieved from

  • TargetMol. 3-piperidinyl(1-pyrrolidinyl)methanone - Compound Summary. Retrieved from

Technical Guide: Solubility Dynamics of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profiling & Handling of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Assay Development Scientists.

Executive Summary & Compound Identity

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone (CAS: 63214-56-2) is a critical pharmacophore often utilized as a building block in the synthesis of GPCR ligands, PARP inhibitors, and antihistamines.[1] Structurally, it consists of a piperidine ring connected via a carbonyl linker to a 4-methylpiperazine moiety.

This guide addresses the physicochemical dichotomy between its behavior in Dimethyl Sulfoxide (DMSO) versus Water , providing actionable protocols for stock preparation and assay formulation.

Chemical Identity
PropertyDetail
IUPAC Name (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone
CAS Number 63214-56-2 (Free Base) / 1019852-03-9 (Dihydrochloride)
Molecular Formula C₁₁H₂₁N₃O
Molecular Weight 211.31 g/mol
pKa (Calculated) ~10.8 (Piperidine NH), ~7.8 (Piperazine N-Me)
LogP (Predicted) -0.5 to 0.2 (Low Lipophilicity, Polar)

Solubility Profile: DMSO vs. Water

The solubility of this compound is governed by its ionization state. The molecule contains two basic nitrogen centers: the secondary amine of the piperidine and the tertiary


-methyl amine of the piperazine.
DMSO (The Universal Stock Solvent)

Status: Highly Soluble DMSO is the preferred solvent for preparing master stock solutions (typically 10 mM to 100 mM).

  • Mechanism: DMSO is a polar aprotic solvent.[2] It effectively disrupts the crystal lattice of the free base through strong dipole-dipole interactions without relying on protonation.

  • Utility: Ideal for High-Throughput Screening (HTS) libraries and long-term storage at -20°C.

Water (The Physiological Challenge)

Status: pH-Dependent / Sparingly Soluble (Free Base)

  • Neutral pH (7.0 - 7.4): The free base form exhibits limited solubility. While the molecule is polar, the hydrophobic carbon scaffolds of the two rings can lead to aggregation or precipitation at high concentrations (>1 mM) in unbuffered water.

  • Acidic pH (< 5.0): Solubility increases drastically. Protonation of the piperidine nitrogen (

    
    ) and the piperazine nitrogen (
    
    
    
    ) creates a cationic species that is highly water-soluble.
  • Salt Forms: The dihydrochloride salt (CAS 1019852-03-9) is highly water-soluble (>50 mg/mL) and is the preferred form for direct aqueous dissolution.

Comparative Solubility Data

Note: Values are empirical estimates based on structural analogues and standard physicochemical properties.

Solvent SystemSolubility (Free Base)Solubility (2HCl Salt)Suitability
DMSO (100%) > 50 mM (High)> 20 mM (Moderate)Excellent for Stock
Water (pH 7) < 5 mM (Low/Moderate)> 100 mM (High)Poor for Free Base
0.1 M HCl > 100 mM (High)> 100 mM (High)Excellent for Formulation
PBS (pH 7.4) < 2 mM (Risk of crash)> 50 mM (Good)Monitor for precipitation
Ethanol ModerateLowSynthesis only

Decision Logic & Workflow

The following diagram illustrates the decision-making process for solvent selection based on your experimental end-point.

SolubilityWorkflow Start Compound Source (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone FormCheck Identify Form: Free Base or Salt? Start->FormCheck FreeBase Free Base (CAS 63214-56-2) FormCheck->FreeBase Base SaltForm Dihydrochloride Salt (CAS 1019852-03-9) FormCheck->SaltForm HCl Salt AppCheck Application? FreeBase->AppCheck StockPrep Prepare Stock in 100% DMSO (10-100 mM) AppCheck->StockPrep Storage/HTS AqAssay Aqueous Assay (Cell/Enzyme) AppCheck->AqAssay Immediate Use Dilution Stepwise Dilution Keep DMSO < 0.5% StockPrep->Dilution Dilute into Media AqAssay->Dilution Pre-dissolve in DMSO Warning CRITICAL: Free base may precipitate in PBS if >100 µM Dilution->Warning DirectAq Dissolve Directly in Water/Buffer SaltForm->DirectAq

Figure 1: Solubility workflow for selecting the correct solvent system based on compound form (Free Base vs. Salt) and intended application.

Experimental Protocols

Protocol A: Preparation of 10 mM DMSO Stock (Master Stock)

Objective: Create a stable, high-concentration solution for long-term storage. Reagents:

  • (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone (Free Base).

  • Anhydrous DMSO (≥99.9%, Cell Culture Grade).

Steps:

  • Weighing: Accurately weigh 2.11 mg of the compound.

  • Calculation:

    
    .
    
    • MW = 211.31 g/mol .

    • Target: 10 mM (0.01 M).

    • Required Volume =

      
      .
      
  • Dissolution: Add 1.0 mL of DMSO to the vial.

  • Mixing: Vortex for 30 seconds. Inspect visually. The solution should be clear and colorless.

  • Storage: Aliquot into amber glass vials (to prevent hygroscopic water absorption) and store at -20°C.

Protocol B: "In-Situ" Salt Formation for Aqueous Assays

Objective: Dissolve the Free Base directly in water without DMSO (for DMSO-sensitive assays).

Steps:

  • Weigh the target amount of Free Base.

  • Add 0.1 M HCl (1 equivalent per amine, ideally 2.0-2.2 equivalents total) to the solid.

    • Rationale: This converts the base into the soluble hydrochloride salt in situ.

  • Vortex until fully dissolved.[2]

  • Dilute with the assay buffer (e.g., PBS) to the final desired concentration.

  • Check pH: Ensure the final dilution has sufficient buffering capacity to return the pH to neutral (7.4) if required for cell viability.

Mechanistic Analysis & Troubleshooting

Why does "Crashing Out" occur?

When a DMSO stock of the free base is diluted into an aqueous buffer (like PBS), the solvent environment changes from lipophilic-friendly to hydrophilic.

  • The Event: As the DMSO concentration drops (e.g., <1%), the compound molecules are forced to interact with water. If the pH is > 8.0 or if the concentration exceeds the thermodynamic solubility limit of the neutral species, the molecules aggregate.

  • The Fix:

    • Serial Dilution: Never dilute 100% DMSO stock directly to 0.1% in one step if the concentration is high. Perform an intermediate step (e.g., 100% -> 10% -> 1%).

    • Acidification: Ensure the aqueous buffer is not too basic.

Stability
  • Hydrolysis Risk: The molecule contains an amide/urea-like linkage. While generally stable, avoid prolonged storage in highly acidic or basic aqueous solutions at elevated temperatures (>37°C), as this may hydrolyze the piperidine-carbonyl bond.

References

  • Santa Cruz Biotechnology. (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Product Data Sheet. Retrieved from

  • Sigma-Aldrich. Compound Summary: (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone.[3][4] Retrieved from

  • PubChem. Compound Summary for CID 1520158: (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone.[5] National Library of Medicine. Retrieved from

  • BenchChem. Technical Support: Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from

  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties. PMC. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1] This bond's stability and its capacity for hydrogen bonding are central to the structure and function of countless biologically active molecules, from peptides to small-molecule therapeutics.[2] This guide provides a detailed, field-proven protocol for the synthesis of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone, a common scaffold in pharmaceutical research, via the coupling of piperidine-4-carboxylic acid and 1-methylpiperazine.

The focus of this application note is to provide not just a step-by-step procedure but also the underlying chemical logic, ensuring that researchers can adapt and troubleshoot the synthesis effectively. We will detail a robust protocol using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), a highly efficient coupling reagent known for rapid reaction times and minimization of side products.[3][4]

Synthetic Strategy and Mechanism

The synthesis of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone is achieved through a direct amide coupling reaction. The core challenge in any amide synthesis is the low electrophilicity of the carboxylic acid's carbonyl carbon, making it unreactive toward nucleophilic attack by an amine.[5] To overcome this kinetic barrier, the carboxylic acid must first be "activated."

Chosen Pathway: HBTU-Mediated Coupling

We have selected HBTU as the activating agent for this protocol due to its high efficiency, operational simplicity, and the formation of easily removable byproducts.[3][6] The reaction proceeds in the presence of a non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), which facilitates the necessary deprotonation steps.

The accepted mechanism for HBTU-mediated coupling involves several key stages[2][3][4]:

  • Deprotonation: The base (Triethylamine) deprotonates the piperidine-4-carboxylic acid, forming a more nucleophilic carboxylate anion.

  • Activation: This carboxylate anion attacks the electrophilic carbon of HBTU. This results in the formation of a highly reactive O-acylisourea intermediate.

  • Active Ester Formation: The intermediate rapidly rearranges to form a more stable and highly reactive HOBt (1-hydroxybenzotriazole) active ester. This step is crucial as the HOBt ester is less prone to side reactions.[3]

  • Nucleophilic Attack: The primary amine of 1-methylpiperazine attacks the carbonyl carbon of the activated HOBt ester.

  • Amide Formation: The resulting tetrahedral intermediate collapses, forming the desired amide bond and releasing HOBt and tetramethylurea as byproducts.[3][4]

HBTU_Mechanism Fig. 1: HBTU-Mediated Amide Coupling Mechanism Carboxylic_Acid Piperidine-4-carboxylic Acid Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Active_Ester HOBt Active Ester (Highly Reactive) Carboxylate->Active_Ester HBTU HBTU HBTU->Active_Ester Activation Base Triethylamine (Base) Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate Amine 1-Methylpiperazine Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide_Product (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Tetrahedral_Intermediate->Amide_Product Byproducts HOBt + Tetramethylurea Tetrahedral_Intermediate->Byproducts Collapse

Caption: Fig. 1: HBTU-Mediated Amide Coupling Mechanism

Detailed Experimental Protocol

This protocol is designed for a laboratory scale of approximately 1.0 mmol of the limiting reagent, piperidine-4-carboxylic acid.

Materials and Reagents
ReagentCAS No.Mol. WeightAmount (1.0 mmol scale)Molar Eq.
Piperidine-4-carboxylic acid498-94-2129.16 g/mol 129 mg1.0
1-Methylpiperazine109-01-3100.16 g/mol 110 mg (122 µL)1.1
HBTU94790-37-1379.25 g/mol 455 mg1.2
Triethylamine (TEA)121-44-8101.19 g/mol 304 mg (418 µL)3.0
Anhydrous Dimethylformamide (DMF)68-12-273.09 g/mol 10 mL-
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ~200 mL-
10% Aqueous Citric Acid77-92-9-~50 mL-
Saturated Aqueous NaHCO₃144-55-8-~50 mL-
Brine (Saturated Aqueous NaCl)7647-14-5-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-As needed-
Safety Precautions: A Critical Overview

All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.

  • Piperidine-4-carboxylic acid: May cause skin, eye, and respiratory irritation.[7][8] Avoid dust inhalation.[7]

  • 1-Methylpiperazine: Flammable liquid and vapor.[9][10][11] Corrosive; causes severe skin burns and eye damage.[10] Harmful if swallowed or in contact with skin.[10]

  • HBTU: May cause skin, eye, and respiratory tract irritation.[12] Handle with care, as it is potentially explosive under heating.[3][13]

  • Triethylamine (TEA): Highly flammable liquid and vapor.[14][15][16][17] Toxic if inhaled, in contact with skin, or if swallowed.[14][17][18] Causes severe skin burns and eye damage.[14][15][16][17][18]

  • Dimethylformamide (DMF): A common laboratory solvent, it is a suspected teratogen. Avoid inhalation and skin contact.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (129 mg, 1.0 mmol, 1.0 eq.).

  • Dissolution: Add anhydrous DMF (10 mL) to the flask and stir until the solid is fully dissolved.

  • Addition of Reagents:

    • Add 1-methylpiperazine (122 µL, 1.1 mmol, 1.1 eq.) to the solution.

    • Add Triethylamine (418 µL, 3.0 mmol, 3.0 eq.) dropwise.

    • Add HBTU (455 mg, 1.2 mmol, 1.2 eq.) portion-wise over 1-2 minutes. An exotherm may be observed. The mixture may turn from colorless to a pale yellow.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

Workup and Purification Procedure
  • Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing Ethyl Acetate (100 mL).

  • Aqueous Washes:

    • Wash the organic layer sequentially with 10% aqueous citric acid (2 x 25 mL) to remove excess TEA and other basic impurities.

    • Wash with saturated aqueous NaHCO₃ (2 x 25 mL) to remove any remaining acidic species.

    • Wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0-10% Methanol in Dichloromethane (DCM) with 0.5% TEA (to prevent the product from streaking on the silica), is typically effective. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone as a solid or viscous oil.

Caption: Fig. 2: Experimental Workflow for Synthesis

Characterization

The final product, (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone, should be characterized to confirm its identity and purity.

  • Physical State: Typically a white to off-white solid or a viscous oil.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula (C₁₁H₂₁N₃O).[19] The expected [M+H]⁺ ion would be approximately m/z 212.17.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compound, which should ideally be >95%.

Summary of Compound Properties
CompoundFormulaMol. Weight ( g/mol )Expected [M+H]⁺ (m/z)
Piperidine-4-carboxylic acidC₆H₁₁NO₂129.16130.08
1-MethylpiperazineC₅H₁₂N₂100.16101.11
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanoneC₁₁H₂₁N₃O211.30212.17

References

  • Penta. (2024, February 27). Triethylamine - SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet - HBTU. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • AmericanBio, Inc. (2015, February 18). HBTU - Safety Data Sheet. Retrieved from [Link]

  • Redox. (2023, August 22). Safety Data Sheet Triethylamine. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET HBTU 97% For Peptide Synthesis. Retrieved from [Link]

  • PETRAMIN S.A. DE C.V. (n.d.). Safety Data Sheet: TRIETILAMINA. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Triethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Loba Chemie. (2016, June 23). HBTU FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ACS Publications. (2013, December 19). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methylpiperidin-4-yl)-piperazin-1-ylmethanone. PubChem. Retrieved from [Link]

Sources

Navigating Amide Couplings with Piperazine and Isonipecotic Acid: A Guide for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Piperazine and Isonipecotic Acid Scaffolds

In the landscape of modern drug discovery, piperazine and isonipecotic acid derivatives stand out as privileged scaffolds. Their prevalence in a vast array of clinically successful drugs is a testament to their desirable physicochemical properties and their ability to engage with a multitude of biological targets. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, often imparts improved aqueous solubility and oral bioavailability to drug candidates. Isonipecotic acid, a piperidine-4-carboxylic acid, provides a rigid, three-dimensional framework that can be strategically functionalized to optimize ligand-receptor interactions.

The construction of amide bonds involving these two scaffolds is a cornerstone of many synthetic routes in medicinal chemistry. However, the unique structural features of piperazine and isonipecotic acid present specific challenges that necessitate a nuanced approach to amide coupling. This application note provides a comprehensive guide to navigating these challenges, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.

The Unique Challenges of Piperazine and Isonipecotic Acid in Amide Coupling

Piperazine Derivatives: The Mono-acylation Dilemma

The symmetrical nature of the piperazine ring, with two secondary amines of similar nucleophilicity, poses a significant hurdle: the propensity for di-acylation. Achieving selective mono-acylation is paramount to avoid the formation of undesired byproducts, which can complicate purification and reduce the overall yield of the target compound.[1]

Isonipecotic Acid Derivatives: The Specter of Epimerization and Steric Hindrance

Isonipecotic acid, being a chiral carboxylic acid with a stereocenter at the C4 position, is susceptible to epimerization during the activation of the carboxyl group. This loss of stereochemical integrity can have profound implications for the biological activity of the final compound. Furthermore, the rigid chair conformation of the piperidine ring can create steric hindrance, potentially slowing down the coupling reaction and requiring more forceful conditions.

Selecting the Optimal Coupling Reagent: A Comparative Overview

The choice of coupling reagent is critical for a successful amide bond formation. The ideal reagent should be efficient, minimize side reactions, and be compatible with a wide range of functional groups. Below is a comparative overview of three commonly employed coupling reagents for piperazine and isonipecotic acid derivatives.

Coupling ReagentMechanism of ActionAdvantagesDisadvantagesBest Suited For
HATU Forms a highly reactive OAt-active ester.High coupling efficiency, fast reaction rates, low racemization, effective for sterically hindered substrates.[2][3]Higher cost, can be sensitive to moisture.Difficult couplings, sterically hindered substrates, and when minimizing epimerization is critical.[3]
EDC/HOBt Forms an O-acylisourea intermediate which is converted to a more stable HOBt-ester.Cost-effective, water-soluble byproducts are easily removed during workup.[4]Can be less effective for sterically hindered substrates, risk of epimerization with sensitive substrates.General-purpose amide couplings, large-scale synthesis where cost is a factor.
T3P® Forms a mixed anhydride with the carboxylic acid.Excellent for preventing epimerization, high yields, water-soluble byproducts, suitable for large-scale synthesis.[5]Can be less reactive than HATU for extremely hindered systems.Epimerization-prone substrates like isonipecotic acid, sterically hindered couplings.[5][6]

Experimental Protocols

Part 1: Amide Coupling with Piperazine Derivatives

A common and effective strategy for achieving mono-acylation of piperazine is to use N-Boc-piperazine as the starting material. The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, allowing for selective acylation of the other.[1]

Protocol 1: HATU-Mediated Coupling of a Carboxylic Acid with N-Boc-Piperazine

This protocol is particularly useful for sterically demanding carboxylic acids or when high efficiency is required.

cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection RCOOH Carboxylic Acid ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, DIPEA HATU HATU DIPEA DIPEA (Base) Product N-Acyl-N'-Boc-Piperazine ActiveEster->Product + N-Boc-Piperazine BocPiperazine N-Boc-Piperazine FinalProduct Mono-acylated Piperazine Product->FinalProduct + TFA TFA TFA

Workflow for mono-acylation of piperazine.

Reagents and Materials:

  • Carboxylic Acid (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • HATU (1.1 eq)[7]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes.

  • Coupling: Add a solution of N-Boc-piperazine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-acyl-N'-Boc-piperazine by flash column chromatography.

  • Deprotection: Dissolve the purified N-acyl-N'-Boc-piperazine in DCM and cool to 0°C.

  • Add TFA (10-20 eq) dropwise and stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure, and co-evaporate with DCM to remove excess TFA.

  • Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final mono-acylated piperazine derivative.

Protocol 2: Direct Mono-acylation of Piperazine via In Situ Mono-protonation

This one-pot method avoids the need for a protecting group strategy by deactivating one of the piperazine nitrogens through protonation.[1]

Reagents and Materials:

  • Carboxylic Acid (1.0 eq)

  • Piperazine (2.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M in diethyl ether) (1.0 eq)

Procedure:

  • Mono-protonation: In a round-bottom flask, dissolve piperazine (2.0 eq) in anhydrous DCM.

  • Slowly add hydrochloric acid (1 M in diethyl ether) (1.0 eq) at 0°C. Stir for 30 minutes.

  • Coupling: To the suspension of piperazine monohydrochloride, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and finally EDC (1.2 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove any solids.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 2: Amide Coupling with Isonipecotic Acid Derivatives

Given the risk of epimerization, T3P® is an excellent choice for coupling isonipecotic acid derivatives.

Protocol 3: T3P®-Mediated Coupling of N-Boc-Isonipecotic Acid with an Amine

This protocol is designed to minimize epimerization while providing high yields.

cluster_activation Activation cluster_coupling Coupling IsonipecoticAcid N-Boc-Isonipecotic Acid MixedAnhydride Mixed Anhydride IsonipecoticAcid->MixedAnhydride + T3P®, Pyridine T3P T3P® Pyridine Pyridine (Base) Product Isonipecotamide MixedAnhydride->Product + Amine Amine Amine (R-NH2)

T3P®-mediated amide coupling workflow.

Reagents and Materials:

  • N-Boc-Isonipecotic Acid (1.0 eq)

  • Amine (1.1 eq)

  • Propylphosphonic Anhydride (T3P®) (50% in ethyl acetate) (1.5 eq)[8]

  • Pyridine (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-isonipecotic acid (1.0 eq) and the amine (1.1 eq) in anhydrous ethyl acetate.

  • Add pyridine (3.0 eq) to the mixture.

  • Coupling: Slowly add T3P® (50% in ethyl acetate, 1.5 eq) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by adding 1 M HCl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Purification Strategies

Purification of Piperazine Amides:

The basic nature of the piperazine nitrogen can lead to tailing on silica gel chromatography. To mitigate this, several strategies can be employed:

  • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, into the eluent can improve peak shape and separation.[9]

  • Amine-Functionalized Silica: Using pre-treated amine-functionalized silica gel can provide excellent separation of basic compounds without the need for mobile phase additives.[10]

  • Reversed-Phase Chromatography: For highly polar piperazine derivatives, reversed-phase chromatography with a mobile phase containing a basic modifier (e.g., triethylamine or ammonium hydroxide) can be an effective purification method.[9]

Purification of Isonipecotamide Derivatives:

  • Standard Silica Gel Chromatography: Most isonipecotamide derivatives can be purified using standard silica gel chromatography with gradients of ethyl acetate in hexanes or dichloromethane in methanol.

  • Chiral Purification: To ensure enantiomeric purity, especially if there is a risk of epimerization, chiral HPLC is the method of choice. A variety of chiral stationary phases are commercially available, and method development is often required to achieve optimal separation.[][12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction, steric hindrance, moisture contamination.Switch to a more powerful coupling reagent (e.g., HATU), increase reaction time and/or temperature, ensure all reagents and solvents are anhydrous.
Di-acylation of Piperazine Insufficient deactivation of the second nitrogen.Use a protecting group strategy (e.g., N-Boc-piperazine), or optimize the in situ mono-protonation protocol.
Epimerization of Isonipecotic Acid Harsh reaction conditions, inappropriate coupling reagent.Use a milder coupling reagent known to suppress epimerization (e.g., T3P®), conduct the reaction at lower temperatures.
Difficult Purification Basic nature of the product (piperazine amides), co-eluting impurities.Use a basic modifier in the eluent for silica gel chromatography, employ amine-functionalized silica, or consider reversed-phase chromatography.

Conclusion

The successful synthesis of piperazine and isonipecotic acid amides hinges on a thorough understanding of their inherent chemical properties and the selection of appropriate synthetic strategies. By carefully choosing coupling reagents that address the specific challenges of mono-acylation and epimerization, and by employing tailored purification techniques, researchers can efficiently access these valuable building blocks for drug discovery. The protocols and insights provided in this application note serve as a robust foundation for the development of novel therapeutics based on these privileged scaffolds.

References

  • First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. MDPI. (2021).
  • Technical Support Center: Selective Mono-acyl
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • H
  • HATU – Knowledge and References. Taylor & Francis.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech. (2025).
  • Technical Support Center: H
  • A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF.
  • Synthesis and biological evaluation of potent isonipecotamide-based vitronectin receptor antagonists. | Request PDF.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing.
  • HATU | Peptide Coupling Reagent. MedchemExpress.com.
  • Application Notes and Protocols: A Step-by-Step Guide to Ynamide Purification by Column Chrom
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022).
  • FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • How should I purify a complex, polar, amide reaction mixture?. Biotage. (2023).
  • Understanding T3P
  • Chiral Analysis & Separ
  • Separation of Isonipecotic acid hydrochloride on Newcrom R1 HPLC column. (2018).
  • REFERENCES CHIRAL-AGP. Chromtech.
  • Design and synthesis of piperidine-3-carboxamides as human platelet aggreg
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.

Sources

Navigating the Synthesis of N-Alkylated Piperidinyl-Methanones: A Guide to Reagents and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The N-alkylated piperidinyl-methanone scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of therapeutic agents. The strategic introduction of alkyl groups onto the piperidine nitrogen is a critical step in modulating the pharmacological profile of these molecules, influencing properties such as potency, selectivity, and pharmacokinetics. This guide provides an in-depth exploration of the principal reagents and protocols for the N-alkylation of piperidinyl-methanone secondary amines, offering researchers, scientists, and drug development professionals a comprehensive resource for this pivotal transformation.

I. Foundational Strategies for N-Alkylation: A Comparative Overview

The selection of an appropriate N-alkylation strategy is contingent upon several factors, including the nature of the alkyl group to be introduced, the steric environment of the piperidine nitrogen, and the overall functional group tolerance of the substrate. Two primary and robust methodologies dominate the landscape: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination.

Methodology Alkylating Agent Key Reagents Advantages Limitations
Direct N-Alkylation Alkyl Halides (R-X)Base (e.g., K₂CO₃, DIPEA)Simple, direct, readily available reagents.Risk of over-alkylation to form quaternary ammonium salts, can require harsh conditions.[1]
Reductive Amination Aldehydes (R'CHO) or Ketones (R'R''CO)Reducing Agent (e.g., NaBH(OAc)₃)Mild, highly selective, avoids over-alkylation, broad substrate scope.[1][2][3][4]Requires a carbonyl precursor to the desired alkyl group.
Mitsunobu Reaction Alcohols (R-OH)PPh₃, DEAD or DIADMild conditions, utilizes readily available alcohols.[5][6][7][8]Stoichiometric phosphine oxide and hydrazine byproducts can complicate purification.[9]
Buchwald-Hartwig Amination Aryl/Vinyl Halides or TriflatesPalladium catalyst, Ligand, BaseExcellent for forming C(sp²)-N bonds, broad scope.[10][11][12][13]Requires specialized catalysts and ligands, potential for metal contamination.

II. Reductive Amination: The Workhorse of Selective N-Alkylation

Reductive amination stands out as a superior method for the controlled N-alkylation of piperidinyl-methanone secondary amines due to its inherent selectivity and mild reaction conditions.[2][4] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a carefully chosen hydride reagent.

The Reagent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB or NaBH(OAc)₃) has emerged as the preeminent reducing agent for one-pot reductive aminations.[2][14] Its attenuated reactivity, a consequence of the electron-withdrawing acetate groups, renders it selective for the reduction of the protonated iminium ion intermediate over the starting carbonyl compound.[2][14] This selectivity is crucial for the efficiency of the one-pot procedure, preventing the wasteful consumption of the reducing agent and the formation of alcohol byproducts.[15][16]

Causality of Selectivity: The increased steric bulk and reduced hydridic character of NaBH(OAc)₃ compared to reagents like sodium borohydride (NaBH₄) lead to a significantly slower rate of reduction for aldehydes and ketones. The electrophilic iminium ion, however, is readily attacked by the mild hydride donor.

Reductive_Amination_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction Piperidinyl-methanone R₂NH Iminium_Ion [R₂N=CHR']⁺ Piperidinyl-methanone->Iminium_Ion + R'CHO, -H₂O Aldehyde R'CHO Alkylated_Product R₂N-CH₂R' Iminium_Ion->Alkylated_Product + NaBH(OAc)₃ NaBH(OAc)₃ NaBH(OAc)₃

Caption: Mechanism of Reductive Amination.

Protocol 1: General Procedure for N-Alkylation via Reductive Amination

This protocol details the N-alkylation of a generic piperidinyl-methanone secondary amine with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • Piperidinyl-methanone secondary amine (1.0 eq)

  • Aldehyde or ketone (1.1-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, 0.1-1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the piperidinyl-methanone secondary amine (1.0 eq) and the aldehyde or ketone (1.1-1.2 eq) in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).

  • Stir the solution at room temperature for 20-30 minutes. For less reactive carbonyl compounds, a catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation.[3][17]

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 3 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated piperidinyl-methanone.

Caption: Workflow for Reductive Amination.

III. Direct N-Alkylation with Alkyl Halides: A Straightforward Approach

Direct N-alkylation with alkyl halides is a classical and often effective method for forging C-N bonds. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism where the secondary amine attacks the electrophilic carbon of the alkyl halide.

The Role of the Base: A base is essential to neutralize the hydrohalic acid (HX) byproduct formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[18] Common bases include potassium carbonate (K₂CO₃), a mild inorganic base, and N,N-diisopropylethylamine (DIPEA or Hünig's base), a non-nucleophilic organic base.

Mitigating Over-alkylation: A significant drawback of this method is the potential for the newly formed tertiary amine product, which is often more nucleophilic than the starting secondary amine, to react further with the alkyl halide to form an undesired quaternary ammonium salt.[19] This can be minimized by the slow addition of the alkylating agent to a solution containing an excess of the secondary amine.[18]

Protocol 2: Direct N-Alkylation with an Alkyl Halide

This protocol provides a general procedure for the direct N-alkylation of a piperidinyl-methanone secondary amine.

Materials:

  • Piperidinyl-methanone secondary amine (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.05-1.2 eq)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq) or DIPEA (1.5 eq)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidinyl-methanone secondary amine (1.0 eq), the base (K₂CO₃ or DIPEA), and anhydrous MeCN or DMF.

  • Stir the suspension or solution vigorously.

  • Add the alkyl halide (1.05-1.2 eq) dropwise to the mixture at room temperature. For highly reactive alkyl halides, the addition may be performed at 0 °C.

  • The reaction mixture can be stirred at room temperature or heated (e.g., to 50-80 °C) to accelerate the reaction.[17] Monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. If K₂CO₃ was used, filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Caption: Workflow for Direct N-Alkylation.

IV. Advanced and Alternative N-Alkylation Strategies

Beyond the two primary methods, several other powerful techniques can be employed for the N-alkylation of piperidinyl-methanones, each with its unique advantages.

A. The Mitsunobu Reaction: Alkylation with Alcohols

The Mitsunobu reaction offers a mild and efficient way to alkylate amines using alcohols, a class of readily available starting materials.[5][6] The reaction proceeds with inversion of configuration at the alcohol's stereocenter, a hallmark of its S_N2 mechanism.[8] It typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

B. Buchwald-Hartwig Amination: Forging Aryl-Nitrogen Bonds

For the synthesis of N-aryl piperidinyl-methanones, the Buchwald-Hartwig amination is an indispensable tool.[11][13] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the piperidine nitrogen and an aryl halide or triflate.[12] The choice of ligand is critical for the success of this transformation.

C. Microwave-Assisted N-Alkylation

Microwave irradiation has emerged as a valuable technique to accelerate N-alkylation reactions.[20] The rapid and efficient heating provided by microwaves can significantly reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[20][21]

V. Conclusion

The N-alkylation of piperidinyl-methanone secondary amines is a fundamental transformation in the synthesis of pharmaceutically relevant compounds. While direct alkylation with alkyl halides offers a straightforward approach, reductive amination with sodium triacetoxyborohydride is often the method of choice due to its superior selectivity and milder conditions. For more specialized transformations, the Mitsunobu reaction and Buchwald-Hartwig amination provide powerful alternatives. The protocols and insights provided herein are intended to equip researchers with the knowledge to confidently select and execute the most appropriate N-alkylation strategy for their specific synthetic challenges.

VI. References

  • Huang, H., & Kang, J. Y. (2017). Mitsunobu Reactions Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(12), 6604–6614. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • RSC Publishing. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Hayhow, T. G., et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • RSC Publishing. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Huang, H., & Kang, J. Y. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(12), 6604–6614. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 8). Phase Transfer Catalysis. [Link]

  • ResearchGate. (2025, August 6). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. [Link]

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(4), 219-221. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Mitsunobu. [Link]

  • Journal of Organic Chemistry. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]

  • Organic Letters. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]

  • Bentham Science Publishers. (2014, August 1). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

Sources

Application Notes & Protocols: Strategic Boc-Deprotection for (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Piperazine-Piperidine Scaffold and the Role of Boc Protection

The (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone structural motif is a cornerstone in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Its prevalence is due to the favorable physicochemical properties conferred by the piperazine and piperidine rings, which can improve solubility, permeability, and metabolic stability, while also providing key vectors for interacting with biological targets.

In the multi-step synthesis of complex molecules based on this scaffold, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for the piperidine nitrogen. Its widespread adoption is a direct result of its robust stability across a wide range of non-acidic chemical conditions (e.g., basic hydrolysis, hydrogenolysis, and many organometallic reactions) and, critically, its clean and efficient removal under acidic conditions.[1][2][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the deprotection of N-Boc protected (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone precursors. Beyond a simple recitation of steps, this guide explains the underlying chemical principles, compares common methodologies, and offers practical troubleshooting advice to ensure high-yield, high-purity outcomes.

The Mechanism of Acid-Catalyzed Boc-Deprotection

The cleavage of the Boc group is a classic example of an acid-catalyzed fragmentation reaction.[2][4] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This initial step increases the electrophilicity of the carbonyl carbon and weakens the adjacent tert-butyl-oxygen bond. The subsequent electronic cascade results in the irreversible collapse of the protonated intermediate to form a highly stable tert-butyl cation and a transient carbamic acid.[5][6][7] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free secondary amine.[2][4] In the acidic medium, the newly liberated amine is immediately protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride).

The key steps are:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (H-A).

  • Fragmentation: The C-O bond cleaves, releasing a stable tert-butyl cation.

  • Decarboxylation: The resulting carbamic acid intermediate spontaneously loses CO₂.

  • Salt Formation: The final deprotected amine is protonated by the excess acid.

Boc-Deprotection Mechanism Mechanism of Acidic Boc Deprotection Start Boc-Protected Amine (R₂N-Boc) Protonated Protonated Intermediate Start->Protonated + H⁺ CarbamicAcid Carbamic Acid (R₂N-COOH) Protonated->CarbamicAcid Fragmentation tBu tert-Butyl Cation Protonated->tBu FinalAmine Deprotected Amine Salt (R₂NH₂⁺ A⁻) CarbamicAcid->FinalAmine Decarboxylation + H⁺ CO2 CO₂ CarbamicAcid->CO2 Acid H⁺A⁻

Caption: General mechanism for acid-catalyzed Boc deprotection.

Comparative Analysis of Standard Deprotection Protocols

The choice of acidic reagent is the most critical parameter in a Boc-deprotection strategy. The selection depends on factors such as the presence of other acid-sensitive functional groups, the desired salt form of the final product, and the scale of the reaction.[1] Below, we compare the two most prevalent industrial and laboratory-scale methods.

ParameterMethod 1: Trifluoroacetic Acid (TFA)Method 2: Hydrochloric Acid (HCl)
Reagent Form Neat liquid or solution in DCM.Typically a 4M solution in 1,4-dioxane.
Typical Conditions 20-50% TFA in DCM, 0°C to RT.[8]4-10 equivalents, RT.[9]
Reaction Time 30 minutes to 4 hours.[1][10]30 minutes to 4 hours.[11][12]
Work-up Evaporation of solvent/TFA, often requires co-evaporation with toluene to remove residual acid.[8][13] Neutralization with base (e.g., NaHCO₃) during aqueous work-up.Often precipitates the product as an HCl salt, which can be isolated by filtration and washed with a non-polar solvent like diethyl ether.[4]
Advantages High efficiency, strong acid ensures rapid reaction, TFA and its salts are highly volatile, simplifying removal.[1]Forms a crystalline, often easily handled hydrochloride salt. Can be more selective in the presence of other acid-labile groups like tert-butyl esters.[11][12]
Disadvantages Highly corrosive and toxic, requires careful handling.[14] Residual TFA can be difficult to remove completely and may require a basic work-up to isolate the free amine.[13]1,4-Dioxane is a suspected carcinogen. The HCl salt may require an additional basic work-up step if the free amine is needed for the subsequent reaction.[14]

Detailed Experimental Protocols

Safety First: Both Trifluoroacetic Acid (TFA) and concentrated HCl solutions are highly corrosive and toxic. Always perform these procedures in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Boc-Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is valued for its speed and the ease of removing most byproducts via rotary evaporation.

Materials:

  • N-Boc-(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone (1.0 equiv.)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, ice bath

Procedure:

  • Dissolution: Dissolve the N-Boc protected precursor (1.0 equiv.) in anhydrous DCM (to a concentration of ~0.1-0.2 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • TFA Addition: Slowly add TFA dropwise to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA, but concentrations as low as 20% TFA can be effective.[10][13]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][13] A ninhydrin stain is effective for visualizing the newly formed secondary amine on a TLC plate.[13]

  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • Work-up (for Free Amine): a. Dissolve the residue in an organic solvent like ethyl acetate or DCM. b. Carefully wash the organic layer with a saturated NaHCO₃ solution until CO₂ evolution ceases. c. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.

Protocol 2: Boc-Deprotection using 4M HCl in 1,4-Dioxane

This method is advantageous when the resulting hydrochloride salt is a crystalline solid, simplifying purification.

Materials:

  • N-Boc-(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone (1.0 equiv.)

  • 4M solution of HCl in 1,4-dioxane

  • Methanol or Ethyl Acetate (optional, for solubility)

  • Diethyl ether (for washing)

  • Round-bottom flask, magnetic stir bar

Procedure:

  • Dissolution/Suspension: Place the N-Boc protected precursor (1.0 equiv.) in a round-bottom flask. Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).[1] If solubility is an issue, a minimal amount of a co-solvent like methanol can be added.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. In many cases, the deprotected product will precipitate out of the solution as the hydrochloride salt.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation: a. If a precipitate forms: Collect the solid by filtration. Wash the solid thoroughly with diethyl ether to remove any non-polar impurities and residual dioxane. Dry the solid under vacuum to yield the pure hydrochloride salt.[1] b. If no precipitate forms: Remove the solvent and excess HCl under reduced pressure. The resulting residue can be triturated with diethyl ether to induce solidification, followed by filtration.

Experimental Workflow & Troubleshooting

Boc-Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_workup Work-up & Isolation A Dissolve Substrate in Anhydrous Solvent B Cool to 0°C (Optional but Recommended) A->B C Add Acidic Reagent (TFA or HCl/Dioxane) B->C D Stir at RT (1-4 hours) C->D E Monitor by TLC/LC-MS D->E F Reaction Complete? E->F Analyze Data F->D No, Extend Time G Concentrate in vacuo F->G Yes H Aqueous Work-up (TFA) or Filtration (HCl) G->H I Dry & Purify H->I J Final Product I->J

Caption: A generalized experimental workflow for Boc deprotection.

Troubleshooting Common Issues:

  • Incomplete Reaction: If monitoring shows significant starting material remaining, consider the following:

    • Increase Acid: Add more acid to ensure a sufficient excess, especially since the substrate contains two other basic nitrogen atoms that will be protonated.[13]

    • Extend Time: Some sterically hindered substrates may require longer reaction times, up to overnight stirring.[13]

    • Increase Temperature: Gentle warming (e.g., to 40°C) can accelerate the reaction, but use caution if other temperature-sensitive groups are present.[13]

  • Side Product Formation: The primary cause of side products is the reactive tert-butyl cation intermediate.[8][14] This electrophile can alkylate any nucleophilic sites on your molecule, though this is less common on electron-deficient aromatic rings. For highly sensitive substrates, the addition of a scavenger like anisole or triisopropylsilane (TIS) can trap the cation, but this is more critical in peptide synthesis.[5]

  • Difficult Isolation: If the product TFA salt is an oil and difficult to handle, consider converting it to the HCl salt by dissolving the crude oil in a minimal amount of methanol and adding a solution of HCl in ether or dioxane. If the free base is water-soluble, extraction can be challenging. In such cases, saturating the aqueous layer with NaCl can help, or alternative purification methods like reverse-phase chromatography may be necessary.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection.
  • Benchchem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • Hebei Boz Chemical Co., Ltd. (2023, March 14). Boc Protection Mechanism (Boc2O).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • PubMed. (2001, October 15). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.

Sources

Application Note: Fragment-Based Drug Discovery (FBDD) Leveraging Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Piperazine in FBDD

Fragment-Based Drug Discovery (FBDD) has revolutionized the pharmaceutical pipeline by identifying low-molecular-weight chemical starting points that form highly efficient, enthalpy-driven interactions with target proteins[1]. Unlike traditional High-Throughput Screening (HTS), which relies on larger, more lipophilic molecules, FBDD screens "fragments"—molecules that typically obey the "Rule of Three" (RO3)[2].

The piperazine scaffold is uniquely privileged in FBDD[3]. As a saturated, nitrogen-containing heterocycle, piperazine imparts significant


 character to a fragment library. This 3D structural complexity is critical: the rigid chair conformation of piperazine projects substituents along well-defined axial and equatorial vectors, allowing medicinal chemists to precisely target adjacent protein sub-pockets[4]. Furthermore, the secondary amines of piperazine offer highly accessible synthetic vectors for subsequent hit-to-lead elaboration via N-alkylation, acylation, or cross-dehydrogenative coupling[4].
Fragment Library Design Parameters

To ensure high ligand efficiency (LE) and synthetic tractability, piperazine-based fragment libraries must be strictly curated. The causality behind limiting molecular weight and lipophilicity is to prevent non-specific, entropy-driven hydrophobic binding, forcing the fragment to rely on high-quality hydrogen bonds or electrostatic interactions[5].

Table 1: Physicochemical Parameters for Piperazine Fragment Libraries vs. Traditional HTS

ParameterFBDD "Rule of Three" (RO3)Traditional HTS "Rule of Five" (RO5)Rationale for FBDD Constraints
Molecular Weight

300 Da

500 Da
Ensures high Ligand Efficiency (LE); leaves "room" for mass addition during lead optimization.
Lipophilicity (cLogP)

3

5
Prevents non-specific hydrophobic aggregation; ensures aqueous solubility for high-concentration assays.
H-Bond Donors/Acceptors

3

5 /

10
Minimizes desolvation penalties; ensures specific, directional interactions with the target pocket.
Rotatable Bonds

3

10
Reduces the entropic penalty upon binding to the target protein.

FBDD Workflow for Piperazine Scaffolds

The successful execution of an FBDD campaign requires a self-validating cascade of biophysical assays. Because fragments bind weakly (typically


 in the 10 µM to 5 mM range), highly sensitive techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are mandatory[6].

FBDD_Workflow Lib Piperazine Fragment Library (RO3 Compliant) QC Quality Control (Solubility & Purity by 1D NMR) Lib->QC Screen Primary Screen (Ligand-Observed NMR / SPR) QC->Screen Val Orthogonal Validation (Protein-Observed 15N-HSQC) Screen->Val Struct Structural Elucidation (X-ray Crystallography) Val->Struct Lead Fragment Elaboration (Hit-to-Lead Chemistry) Struct->Lead

Caption: FBDD pipeline for piperazine scaffolds from library design to lead elaboration.

Experimental Protocols: NMR Screening & Validation

NMR is the gold standard for fragment screening because it is non-destructive, does not require target immobilization, and can detect binding events across a massive range of affinities[7]. The following protocols establish a self-validating system: Ligand-observed NMR identifies the hit, and Protein-observed NMR confirms the specific binding site.

Protocol A: Primary Screening via Ligand-Observed NMR (WaterLOGSY & STD)

Causality: Small piperazine fragments tumble rapidly in solution, yielding positive Nuclear Overhauser Effects (NOEs). When a fragment binds to a large target protein, it adopts the protein's slow tumbling rate. This drastic change in correlation time causes a sign inversion in the WaterLOGSY spectrum or an intensity transfer in Saturation Transfer Difference (STD) NMR, providing definitive, self-validating proof of binding[1].

Step-by-Step Methodology:

  • Library Pooling: To maximize throughput, pool piperazine fragments into mixtures of 5 to 8 compounds. Ensure no overlapping

    
     NMR resonances in the aliphatic region (2.5–4.0 ppm), where piperazine protons typically resonate.
    
  • Sample Preparation: Prepare the NMR sample containing 10–20 µM of the unlabeled target protein and 400 µM of each fragment in the pool. Buffer must contain 5-10%

    
     for the NMR lock.
    
  • Data Acquisition (WaterLOGSY): Excite bulk water resonance. Acquire 1D spectra with a mixing time of 1-2 seconds.

  • Data Acquisition (STD): Irradiate the protein methyl resonances (e.g., -0.5 ppm) where no ligand signals exist. Acquire the difference spectrum.

  • Deconvolution: If a pool shows a positive binding signal (sign inversion in WaterLOGSY or signal appearance in STD), test each piperazine fragment individually against the protein to identify the specific hit.

Protocol B: Orthogonal Validation via Protein-Observed NMR ( -HSQC)

Causality: While ligand-observed NMR proves that a fragment binds, protein-observed NMR proves where it binds. By titrating the fragment into an isotopically labeled protein, Chemical Shift Perturbations (CSPs) occur exclusively at the amino acid residues perturbed by the ligand, mapping the binding pocket[8].

Step-by-Step Methodology:

  • Protein Preparation: Express the target protein in E. coli using

    
    -enriched minimal media. Purify to >95% homogeneity.
    
  • Baseline Acquisition: Acquire a 2D

    
    -HSQC reference spectrum of the apo-protein (50–100 µM) at 298 K.
    
  • Titration Series: Titrate the validated piperazine hit into the protein sample at increasing molar ratios (e.g., 1:1, 1:5, 1:10, 1:20).

  • Data Analysis: Overlay the spectra. Calculate the composite chemical shift difference (

    
    ) for each cross-peak. Map the residues with 
    
    
    
    ppm onto the protein's 3D crystal structure to delineate the binding site.

Fragment Elaboration Strategies

Once a piperazine fragment is validated and its binding pose is structurally elucidated (via X-ray crystallography or NMR-driven docking), the fragment must be elaborated into a lead compound. The


 nature of piperazine provides excellent vectors for 3D growth[4].

Elaboration_Logic Hit Validated Piperazine Hit (Kd ~ 100 µM - 1 mM) Grow Fragment Growing (Extend along sp3 C-H vectors) Hit->Grow Link Fragment Linking (Join with adjacent pocket hit) Hit->Link Merge Fragment Merging (Combine overlapping pharmacophores) Hit->Merge Eval Biophysical Evaluation (SPR / ITC / NMR) Grow->Eval Link->Eval Merge->Eval Opt Lead Candidate (Kd < 100 nM) Eval->Opt

Caption: Strategic logic for piperazine fragment elaboration into high-affinity leads.

Synthetic Reactivity Mapping
  • N-Functionalization: The secondary amines of the piperazine ring are the most synthetically accessible vectors. Standard reductive aminations, acylations, or Buchwald-Hartwig cross-couplings allow rapid exploration of chemical space extending from the nitrogen atoms.

  • C-H Functionalization: To access previously unreachable sub-pockets, modern photoredox-mediated cross-dehydrogenative couplings can be employed to directly functionalize the

    
     C-H bonds adjacent to the piperazine nitrogens, allowing for bespoke trajectory growth without disrupting the core binding motif[4].
    
Data Presentation: Evolution of a Piperazine Lead

A classic demonstration of piperazine fragment elaboration is the development of BCL-2/IAP antagonists, where a weakly binding piperazine-containing fragment was systematically grown into a potent clinical candidate by extending into adjacent hydrophobic grooves[4][6].

Table 2: Theoretical Evolution of a Piperazine Hit to a Lead Candidate

StageCompound ProfileMolecular WeightBinding Affinity (

)
Ligand Efficiency (LE)
Primary Hit Unsubstituted Phenylpiperazine162 Da450 µM0.38 kcal/mol/HA
Fragment Growth N-alkylation (Addition of benzyl group)252 Da12 µM0.35 kcal/mol/HA
Fragment Merging C-H functionalization (Addition of polar tail)385 Da450 nM0.32 kcal/mol/HA
Lead Candidate Optimized stereochemistry & rigidification410 Da15 nM0.31 kcal/mol/HA

Note: While absolute affinity (


) improves dramatically during elaboration, Ligand Efficiency (LE) naturally drops slightly as molecular weight increases. The goal of FBDD is to maintain an LE > 0.30 throughout the optimization process.

References

  • Fragment-based screening by protein-detected NMR spectroscopy. NIH. Available at:[Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. NIH. Available at:[Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers. Available at:[Link]

  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. RSC Publishing. Available at:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at:[Link]

  • Comprehensive analysis of commercial fragment libraries. NIH. Available at:[Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. ACS Publications. Available at:[Link]

  • Fragment screening by ligand observed nmr. Bruker. Available at:[Link]

Sources

Application Note: Conjugation of (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone to Amine-Reactive Fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Fluorescent labeling of pharmacophores, receptor-binding assays, and intracellular tracking.

Chemical Rationale & Design Strategy

The molecule (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone (Free base CAS: 63214-56-2; Dihydrochloride CAS: 1019852-03-9) is a highly versatile bifunctional scaffold often utilized in drug discovery . Structurally, it features a tertiary amine within a piperazine ring and a secondary amine within a piperidine ring.

For fluorescent bioconjugation, the secondary amine of the piperidine ring serves as the exclusive nucleophile. When reacted with an N-hydroxysuccinimide (NHS) ester or sulfotetrafluorophenyl (STP) ester of a fluorophore, it undergoes nucleophilic acyl substitution to form a highly stable tertiary amide bond .

The Causality of pH in NHS-Ester Chemistry

The success of this conjugation relies entirely on manipulating the pH to balance two competing chemical reactions: nucleophilic attack vs. hydrolysis.

  • The Nucleophile: The secondary amine must be deprotonated (free base form) to attack the electrophilic carbonyl of the NHS ester. At pH < 7.5, the amine remains protonated and unreactive.

  • The Electrophile: NHS esters are highly susceptible to hydrolysis in aqueous environments. The half-life of an NHS ester is roughly 4–5 hours at pH 7.0, but drops to under 10 minutes at pH 8.6 .

  • The Optimal Window: A reaction buffer at pH 8.3 provides the perfect thermodynamic compromise, ensuring sufficient amine deprotonation while maintaining a viable half-life for the NHS ester .

Logic Root Reaction pH Selection Low pH < 7.5 Amine Protonated Root->Low Opt pH 8.0 - 8.5 Optimal Balance Root->Opt High pH > 8.5 Rapid NHS Hydrolysis Root->High ResultLow Low Yield (No Nucleophile) Low->ResultLow ResultOpt High Yield (Stable Tertiary Amide) Opt->ResultOpt ResultHigh Low Yield (Fluorophore Wasted) High->ResultHigh

Causality tree demonstrating the critical role of pH in NHS-ester conjugation efficiency.

Materials and Reagents

  • (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride (>98% purity).

  • Amine-Reactive Fluorophore: NHS ester derivative (e.g., Cy5-NHS, Alexa Fluor 488-NHS).

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), adjusted to pH 8.3.

  • Solvent: Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Note: Standard DMF degrades into dimethylamine over time, which will competitively consume the NHS ester .

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • LC-MS Grade Solvents: Water and Acetonitrile (MeCN) with 0.1% Trifluoroacetic acid (TFA) for purification.

Step-by-Step Conjugation Protocol

This protocol uses a 2:1 molar excess of the small molecule substrate relative to the fluorophore. Because the fluorophore is typically the most expensive component, driving its conversion to 100% simplifies downstream purification.

Phase 1: Reagent Preparation & Self-Validation
  • Prepare the Substrate Solution: Dissolve 2.0 equivalents of (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride in 500 µL of 0.1 M Sodium Bicarbonate buffer.

    • Expert Insight (Causality): The dihydrochloride salt releases 2 equivalents of HCl upon dissolution. If a weak buffer is used, the pH will plummet, halting the reaction. The 0.1 M Bicarbonate buffer provides sufficient capacity to neutralize this acid.

    • Self-Validating Checkpoint: Spot 1 µL of the solution onto micro-pH paper. Verify the pH remains precisely between 8.0 and 8.5. If it has dropped, titrate with 0.1 M NaOH until restored.

  • Prepare the Fluorophore Solution: Reconstitute 1.0 equivalent of the NHS-ester fluorophore in 50 µL of anhydrous DMSO immediately before use. Do not store reconstituted NHS esters in DMSO for prolonged periods due to ambient moisture degradation.

Phase 2: Reaction Execution
  • Conjugation: Dropwise, add the 50 µL fluorophore solution to the 500 µL aqueous substrate solution while vortexing continuously to prevent localized precipitation of the hydrophobic fluorophore.

  • Incubation: Protect the reaction vessel from light (wrap in aluminum foil) and incubate at room temperature (20–25°C) for 2 hours on an end-over-end rotator.

  • Reaction Monitoring: (Optional but recommended) Withdraw a 2 µL aliquot, dilute in 100 µL of 50% MeCN, and inject into an LC-MS to confirm the disappearance of the free fluorophore mass and the appearance of the conjugate mass.

Phase 3: Quenching and Purification
  • Quenching: Add 50 µL of 1 M Tris-HCl (pH 8.0) to the reaction mixture. Incubate for 15 minutes.

    • Expert Insight: Tris contains a highly reactive primary amine. It scavenges any residual unreacted NHS ester, converting it into a highly polar, easily separable Tris-fluorophore byproduct, preventing unwanted cross-reactivity during storage.

  • Purification: Purify the mixture via Preparative Reverse-Phase HPLC (RP-HPLC) using a C18 column.

    • Gradient: 5% to 95% MeCN in Water (both containing 0.1% TFA) over 30 minutes.

    • The tertiary amide conjugate will typically elute later than the unreacted target molecule but earlier than the quenched Tris-fluorophore byproduct.

  • Lyophilization: Pool the fractions containing the pure conjugate, freeze at -80°C, and lyophilize to a dry powder. Store at -20°C in the dark.

Workflow A 1. Substrate Prep Neutralize HCl salt C 3. Conjugation Mix at pH 8.3 (2h) A->C B 2. Fluorophore Prep Dissolve in dry DMSO B->C D 4. Quenching Add Tris buffer C->D E 5. Purification RP-HPLC separation D->E

Workflow for conjugating the piperidine secondary amine to an NHS-ester fluorophore.

Quantitative Data & Troubleshooting

Table 1: Common Fluorophore Selection & Properties

Selecting the correct fluorophore depends on the downstream application. Below is a summary of common amine-reactive dyes compatible with this protocol.

Fluorophore NHS EsterEx/Em (nm)Extinction Coefficient (M⁻¹cm⁻¹)Application / Notes
Alexa Fluor 488 490 / 52571,000Highly photostable; ideal for intracellular tracking.
FITC (Isothiocyanate) 495 / 51973,000Economical; forms a thiourea bond instead of an amide.
Cy3 555 / 570150,000High brightness; standard for receptor binding assays.
Cy5 646 / 662250,000Deep red emission; avoids biological autofluorescence.
Table 2: Causality-Based Troubleshooting Guide

If the conjugation yields are suboptimal, consult the following self-validating checks to identify the root cause.

SymptomCausal FactorCorrective Action
No conjugate formed; NHS ester fully hydrolyzed pH of the reaction mixture dropped below 7.5 due to the dihydrochloride salt.Verify pH with micro-pH paper after dissolving the substrate. Use a stronger buffer (0.2 M NaHCO₃) if necessary.
Precipitation upon mixing Fluorophore is too hydrophobic for the aqueous buffer concentration.Increase the final concentration of DMSO in the reaction mixture to 15-20% (v/v).
Multiple conjugate peaks on LC-MS Impure solvent (e.g., degraded DMF) introduced competing amines.Use strictly anhydrous, amine-free DMSO. Never use old, unsealed DMF.
Low yield despite correct pH Hydrolysis of the NHS ester stock prior to the reaction.Ensure the NHS ester is stored properly desiccated at -20°C and dissolved immediately before use.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques, 3rd Edition . Academic Press (ScienceDirect). Available at:[Link]

Troubleshooting & Optimization

Troubleshooting solubility issues of piperazine derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter workflow-halting solubility issues with piperazine derivatives. While the piperazine ring is a privileged pharmacophore known for improving aqueous solubility and tuning lipophilicity[1], its unique physicochemical properties often lead to unexpected precipitation in organic solvents during synthesis, purification, or assay preparation.

This guide bypasses generic advice to provide a mechanistic deep-dive, diagnostic workflows, and self-validating protocols to resolve piperazine solubility failures in organic environments.

Module 1: The Mechanistic "Why" — Causality of Insolubility

To troubleshoot solubility, you must first understand the thermodynamic forces driving precipitation. Piperazine insolubility in organic solvents is rarely a simple "like-dissolves-like" mismatch; it is usually driven by two primary factors:

  • The Salt vs. Free Base Dichotomy (Ionization State): Because piperazine contains two basic nitrogen atoms (secondary or tertiary amines), it readily forms salts (e.g., hydrochlorides, trifluoroacetates) during synthesis. While salt formation is highly effective for enhancing aqueous solubility[2], it creates a highly ordered, high-energy ionic crystal lattice. Non-polar and mid-polar organic solvents (like dichloromethane, hexane, or ethyl acetate) lack the dielectric constant required to overcome this lattice energy. Even in polar protic organic solvents like ethanol, piperazine hydrochloride can readily form a white precipitate upon cooling[3].

  • Hydrogen Bonding Networks: In its free base form, unsubstituted or mono-substituted piperazines act as strong hydrogen bond donors and acceptors. If the organic solvent cannot effectively compete with these intermolecular hydrogen bonds (e.g., in pure ethyl acetate or toluene), the compound will self-associate and crash out of solution.

Module 2: Diagnostic Troubleshooting Workflow

Use the following decision matrix to diagnose the root cause of your piperazine derivative's precipitation and identify the correct corrective action.

PiperazineSolubility Start Compound Precipitates in Organic Solvent Identify Identify Ionization State (Free Base vs. Salt) Start->Identify Salt Salt Form (e.g., HCl, TFA) Identify->Salt FreeBase Free Base Form Identify->FreeBase Action1 Perform Free-Basing (Liquid-Liquid Extraction) Salt->Action1 Action2 Assess Solvent Polarity (Dielectric Constant) FreeBase->Action2 Success Solubility Achieved Action1->Success If non-polar solvent Mismatch Polarity Mismatch Action2->Mismatch Lattice High Lattice Energy (H-Bonding) Action2->Lattice Action3 Add Co-Solvent (DMSO, DMF, MeOH) Mismatch->Action3 Action4 Derivatization (N-Alkylation/Protection) Lattice->Action4 Action3->Success Action4->Success

Troubleshooting workflow for resolving piperazine derivative solubility issues in organic solvents.

Module 3: Step-by-Step Corrective Protocols

Every protocol utilized in a robust laboratory must be a self-validating system. Do not rely solely on visual confirmation of dissolution; use the validation steps built into these methodologies.

Protocol A: Free-Basing via Liquid-Liquid Extraction (For Non-Polar Solvents)

Causality: Converts the insoluble ionic lattice of a piperazine salt into a lipophilic free base, allowing solvation by non-polar organic solvents (e.g., DCM, Chloroform). Self-Validating Mechanism: The success of this protocol is validated by the pH of the aqueous phase exceeding the pKa of piperazine (~9.8) and TLC confirmation that no target compound remains in the aqueous layer.

  • Suspend: Add the precipitated piperazine salt to a separatory funnel containing a 1:1 (v/v) biphasic mixture of Dichloromethane (DCM) and Deionized Water.

  • Basify: Slowly add saturated aqueous

    
     or 
    
    
    
    dropwise while shaking vigorously (vent frequently to release
    
    
    if using bicarbonate).
  • Validate pH: Test the aqueous layer with pH paper. Continue adding base until the aqueous phase stabilizes at pH 10–11.

  • Extract: Allow the layers to separate. The piperazine free base will partition into the lower DCM layer. Collect the organic phase.

  • Wash & Validate: Extract the aqueous layer two more times with fresh DCM. Spot both the combined organic layers and the residual aqueous layer on a TLC plate (visualize with Ninhydrin or Dragendorff's reagent) to validate complete extraction.

  • Dry: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Overcoming Kinetic Precipitation in Assay Stocks (DMSO)

Causality: When preparing high-concentration (e.g., 10 mM) stock solutions for biological assays, the compound may kinetically precipitate before reaching its thermodynamic solubility limit. Heat and sonication provide the activation energy required to break initial crystal packing. Self-Validating Mechanism: Visual clearance is insufficient due to micro-precipitates. Centrifugation and HPLC quantification validate true thermodynamic solubility.

  • Formulate: Add the piperazine derivative to 100% anhydrous DMSO to achieve the target concentration[2].

  • Energy Input: Place the vial in an ultrasonic water bath at 37°C for 15 minutes.

  • Co-Solvent Addition (If necessary): If the compound remains turbid, add a water-miscible organic co-solvent (e.g., 5% PEG-400 or Ethanol) to disrupt specific solute-solute interactions[2].

  • Validate Solubility: Centrifuge the solution at 10,000 x g for 5 minutes.

    • Pass: No pellet forms. The solution is thermodynamically stable.

    • Fail: A pellet forms. You have exceeded the thermodynamic solubility limit. Dilute the supernatant and quantify via HPLC against a standard curve to determine the actual maximum soluble concentration.

Module 4: Quantitative Solubility Profiles

The following table summarizes the expected solubility behavior of various piperazine forms across different organic solvent classes, driven by their dominant intermolecular forces.

Compound FormPrimary Intermolecular ForceDCM / Chloroform (Non-Polar)Ethyl Acetate (Mid-Polar)Ethanol (Polar Protic)DMSO (Polar Aprotic)
Piperazine Free Base Hydrogen Bonding / DipoleHighModerateHighHigh
Piperazine HCl Salt Ionic Crystal LatticeInsolubleInsolubleLow (Precipitates)Moderate
N-Boc Piperazine Van der Waals / HydrophobicVery HighHighHighHigh
Piperazine Tosylate Bulky Ionic / HydrophobicLowLowModerateHigh

Module 5: Frequently Asked Questions (FAQs)

Q1: I performed a salt screening, but my piperazine derivative still will not dissolve in my organic assay vehicle. What are my advanced options? A1: If salt formation and basic co-solvents fail, the crystal lattice energy is likely too high. You must employ advanced formulation strategies. Consider a prodrug approach (e.g., attaching a lipophilic ester) to temporarily mask the polar amine, or use complexation with cyclodextrins to encapsulate the poorly soluble drug, forming an inclusion complex that shields the hydrophobic/insoluble core from the solvent environment[2].

Q2: My piperazine free base dissolves in DMSO, but the moment I spike it into my cell culture media, it crashes out. How do I prevent this? A2: You are experiencing a "solvent crash." The sudden drop in organic solvent concentration (typically to <0.5% DMSO to avoid cell toxicity[2]) forces the lipophilic free base out of solution. First, determine the kinetic solubility in the specific assay buffer[2]. To fix this, you must either pre-formulate the compound as a nanosuspension (reducing particle size to the nanometer range to increase surface area)[2], or adjust the pH of the assay medium to a slightly more acidic value (if tolerated by the cells) to induce in situ ionization and increase solubility[2].

Q3: How does derivatization (like adding a Boc or Cbz group) fundamentally change the organic solubility? A3: Unprotected piperazines have secondary amines that act as both hydrogen bond donors and acceptors, creating rigid intermolecular networks. By adding a bulky protecting group like tert-butyloxycarbonyl (Boc), you eliminate the hydrogen bond donor capacity and introduce a large, non-polar steric shield. This drastically lowers the crystal lattice energy and increases the hydrophobic surface area, shifting the thermodynamic equilibrium to favor dissolution in non-polar organic solvents.

References

  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives - Benchchem. Benchchem.
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC (NIH).
  • Simple and Efficient Eco-Friendly Multigram Procedure for Preparation of Piperazine Hydrochloride, an Important Building Block in Medicinal Chemistry. Semantic Scholar.

Sources

Preventing side reactions during acylation of piperidine nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Acylation of Piperidine Nitrogen

Subject: Troubleshooting & Prevention of Side Reactions in Piperidine Acylation Ticket ID: PIP-ACYL-001 Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting guide for the N-acylation of piperidine derivatives. As secondary amines, piperidines are generally excellent nucleophiles; however, their reactivity profile introduces specific challenges regarding chemoselectivity (in the presence of competing nucleophiles), stereochemical integrity (of the acylating partner), and conversion efficiency (due to steric hindrance in 2- or 2,6-substituted variants).

This guide moves beyond basic textbook definitions to address the causality of experimental failure and provides self-validating protocols to ensure reaction success.

Part 1: Critical Control Points (The "Why" and "How")

Chemoselectivity: The "N vs. O" Battle

The Issue: When acylating a piperidine scaffold containing a free hydroxyl group (e.g., 4-hydroxypiperidine), non-selective acylation leads to a mixture of N-acyl (desired), O-acyl (impurity), and N,O-diacyl (impurity) products. The Fix: Leverage the nucleophilicity differential. Under neutral or slightly basic conditions, the piperidine nitrogen is significantly more nucleophilic than the oxygen.

  • Protocol Choice: Use Schotten-Baumann conditions (biphasic). The water phase suppresses O-acylation by solvating the alkoxide (making it less reactive) and hydrolyzing any transient ester formed, while the amide remains stable in the organic phase.

Stereochemical Integrity (Racemization)

The Issue: Piperidine is often coupled to chiral N-protected amino acids.[1] The activation of the carboxylic acid can lead to oxazolone (azlactone) formation . The basic conditions required to deprotonate the piperidine HCl salt can promote proton abstraction from the oxazolone


-carbon, leading to racemization.
The Fix: 
  • Avoid: Strong bases (TEA, DIPEA) with highly reactive acid chlorides.

  • Adopt: Carbodiimide coupling (EDC/DIC) with "suppressors" like HOBt (1-hydroxybenzotriazole) or Oxyma .[2] These form an active ester intermediate that is reactive enough to couple with piperidine but stable enough to resist oxazolone formation.

Reaction Stalling (The "Salt Trap")

The Issue: Acylation releases acid (HCl from acid chlorides; carboxylic acid from anhydrides). This acid immediately protonates the remaining unreacted piperidine, forming a non-nucleophilic salt (


), stopping conversion at 50%.
The Fix:  You must use a scavenger base  or a biphasic system  to continuously liberate the free amine.

Part 2: Decision Framework & Mechanisms

The following diagrams illustrate the logic for reagent selection and the mechanism of racemization you must avoid.

Piperidine_Acylation_Logic Start Substrate Analysis Q1 Contains Free -OH? Start->Q1 Q2 Is Acyl Partner Chiral? Q1->Q2 No Method_SB Protocol A: Schotten-Baumann (Biphasic NaOH/DCM) Q1->Method_SB Yes (Selectivity req.) Method_Anhydrous Protocol B: Anhydrous Coupling (DCM/DMF) Q2->Method_Anhydrous No Reagent_Choice Activation Strategy Q2->Reagent_Choice Yes Method_Anhydrous->Reagent_Choice Acid_Cl Acid Chloride (High Risk of Racemization) Reagent_Choice->Acid_Cl Avoid if possible Active_Ester EDC + HOBt/Oxyma (Low Risk) Reagent_Choice->Active_Ester Recommended

Figure 1: Decision Matrix for selecting the optimal acylation protocol based on substrate functionality.

Racemization_Pathway Activated_AA Activated Amino Acid (O-Acylurea) Oxazolone Oxazolone Intermediate (Azlactone) Activated_AA->Oxazolone Slow Cyclization Active_Ester OBt-Active Ester (Stable) Activated_AA->Active_Ester + HOBt (Fast) Racemized Racemized Product (DL-Mix) Oxazolone->Racemized Base-catalyzed proton abstraction Product Chiral Product (L-Isomer) HOBt Additive (HOBt/Oxyma) Active_Ester->Product + Piperidine

Figure 2: The "Oxazolone Pathway" leading to racemization and how additives (HOBt) intercept the intermediate to preserve chirality.

Part 3: Validated Experimental Protocols

Protocol A: Chemoselective Acylation (Schotten-Baumann)

Best for: Piperidines with free hydroxyl groups or water-tolerant substrates.

  • Preparation: Dissolve the piperidine derivative (1.0 equiv) in DCM (Concentration ~0.2 M).

  • Base Layer: Add an equal volume of 1M aqueous NaOH or saturated NaHCO₃.

  • Acylation: Cool to 0°C. Add the acyl chloride (1.1 equiv) dropwise to the vigorously stirred biphasic mixture.

    • Why? The acid chloride reacts faster with the amine in the organic phase than it hydrolyzes in the water phase. The aqueous base instantly neutralizes the HCl produced, preventing salt formation.

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄.[3]

Protocol B: Chiral Coupling (Anhydrous Active Ester)

Best for: Coupling chiral amino acids to piperidine without racemization.

  • Activation: In a dry flask under N₂, dissolve the N-protected amino acid (1.1 equiv), EDC.HCl (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF or DCM. Stir for 15 minutes at 0°C.

    • Checkpoint: The solution may turn slightly yellow (formation of the OBt ester).

  • Addition: Add the piperidine (1.0 equiv). If the piperidine is a salt (e.g., Piperidine·HCl), add DIPEA (1.0 equiv) to free the amine.

    • Critical: Do not add excess base. Excess base promotes racemization.[1]

  • Monitoring: Allow to warm to RT and stir for 4–12 hours. Monitor by LCMS for the disappearance of the active ester.

Part 4: Troubleshooting Guide (FAQ)

Q1: My reaction stops at ~50% conversion. Adding more acyl chloride doesn't help.

  • Diagnosis: You are likely experiencing the "Salt Trap." The HCl generated by the reaction has protonated half of your piperidine starting material, rendering it non-nucleophilic.

  • Solution: Add a non-nucleophilic base (e.g., Triethylamine, 1.5 equiv) to scavenge the acid, or switch to Protocol A (Schotten-Baumann) which uses an aqueous base reservoir.

Q2: I see a "M+1" and a "M+43" peak in LCMS when using Acetyl Chloride.

  • Diagnosis: The M+43 peak corresponds to O-acylation (if an OH is present) or Bis-acylation (rare for piperidine, but possible if ring-opening occurs).

  • Solution: If OH is present, the reaction conditions were too anhydrous/basic. Switch to Protocol A. The water will hydrolyze the unstable O-ester while leaving the stable N-amide intact.

Q3: My product is a racemate (50:50 mixture of enantiomers).

  • Diagnosis: You likely used an Acid Chloride with a strong base, or prolonged the activation time of a coupling agent without an additive.

  • Solution: Switch to HATU/DIPEA or EDC/HOBt . Ensure the activation time (pre-mixing acid and coupling agent) is kept under 20 minutes before adding the piperidine. Avoid using DMAP, as it induces rapid racemization via the N-acylpyridinium intermediate.

Q4: The reaction mixture turned into a solid gel.

  • Diagnosis: Poly-acylation or polymerization. This often happens if the piperidine scaffold contains other nucleophiles (e.g., 4-amino-piperidine) and you used a difunctional acylating agent.

  • Solution: Dilute the reaction (0.05 M). Add the reagent slowly (dropwise) to the piperidine to favor 1:1 stoichiometry.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[4][5][6][7] Amide bond formation and peptide coupling.[5][6][8][9] Tetrahedron, 61(46), 10827–10852.[7][8]

  • Valeur, E., & Bradley, M. (2009).[6][10][11][12] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[11][12]

  • Schotten, C. (1884).[13] Ueber die Oxydation des Piperidins.[13] Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[13]

  • BenchChem Technical Support. (2025). Managing side reactions in piperidine functionalization.

Sources

Optimizing HPLC methods for polar piperazine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Method Development. This guide is designed for researchers and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods for highly polar, basic compounds, with a specific focus on piperazine and its derivatives.

Piperazine presents a unique "perfect storm" of chromatographic challenges: it is highly polar (resulting in poor retention on standard reversed-phase columns), highly basic (causing severe peak tailing via silanol interactions), and lacks a UV chromophore (complicating detection). This guide provides mechanistic insights, self-validating protocols, and actionable troubleshooting steps to overcome these hurdles.

Core Diagnostic Workflow

Before adjusting mobile phases or swapping columns, use the following logical decision tree to identify the correct chromatographic mode and detection strategy for your specific piperazine derivative.

PiperazineOptimization Start Piperazine Method Development CheckUV Does the analyte have a chromophore? Start->CheckUV UseUV Use UV/Vis or FLD CheckUV->UseUV Yes UseELSD Use ELSD, CAD, or MS CheckUV->UseELSD No CheckRet Is logP > 1? (Hydrophobic enough?) UseUV->CheckRet UseELSD->CheckRet UseRP Reversed-Phase (C18) Low pH + Ion-Pairing CheckRet->UseRP Yes UseHILIC HILIC or Mixed-Mode (Cation-Exchange) CheckRet->UseHILIC No CheckTail Is Peak Asymmetry (As) > 1.5? UseRP->CheckTail UseHILIC->CheckTail AddBase Add TEA/TFA or use Base-Deactivated Column CheckTail->AddBase Yes Valid Method Validated CheckTail->Valid No AddBase->Valid

Diagnostic workflow for piperazine HPLC method development and troubleshooting.

FAQ: Mechanistic Insights & Troubleshooting

Q: Why do my piperazine peaks exhibit severe tailing on standard C18 columns? A: Piperazine contains two secondary amines, making it a highly polar and basic molecule with pKa values typically around 5.3 and 9.7 1. On traditional silica-based reversed-phase (RP) columns, the silica surface is never 100% bonded. The remaining unbonded residual silanol (Si-OH) groups are acidic. When the mobile phase pH is above 3.0, these silanols ionize (Si-O⁻) and act as strong cation-exchange sites 2. The protonated basic nitrogen atoms of the piperazine ring interact electrostatically with these active sites 3, [[4]](). This secondary retention mechanism disrupts the primary hydrophobic partition equilibrium, causing the analyte to "stick" and drag, which elongates the trailing edge of the peak.

Q: How can I chemically suppress these silanol interactions to achieve a Gaussian peak shape? A: You must disrupt the electrostatic causality. This is achieved through two primary mobile phase strategies:

  • pH Control & Ion-Pairing: Lowering the mobile phase pH to 2.0–3.0 (e.g., using 0.1% Trifluoroacetic Acid) ensures that the acidic silanols are fully protonated and neutral, effectively shutting down their ion-exchange capacity 2, [[1]](). TFA also acts as an ion-pairing agent, masking the piperazine's charge and increasing its apparent hydrophobicity.

  • Competing Bases: Adding a modifier like Triethylamine (TEA) introduces a sacrificial base. TEA preferentially binds to the highly active silanol sites, physically blocking the piperazine molecules from interacting with them 4, 1. Alternatively, utilizing a base-deactivated or fully end-capped column permanently reduces the population of accessible silanols [[5]]().

Q: My piperazine derivative elutes in the void volume on a C18 column. How do I increase retention? A: Unsubstituted piperazine is inherently hydrophilic; it lacks the hydrophobic surface area required to partition into the C18 alkyl chains 6. To retain it, you must switch your chromatographic mode:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., Cyanopropyl) and a highly organic mobile phase (typically >70% Acetonitrile) 7. Retention is driven by the partitioning of the analyte into a water-enriched stagnant layer on the silica surface 8.

  • Mixed-Mode Chromatography: Columns like Primesep 100 or Coresep 100 feature both hydrophobic alkyl chains and embedded cation-exchange groups 6, 9. The negatively charged stationary phase provides robust retention for the positively charged piperazine via electrostatic attraction 6.

Q: Why is my piperazine peak invisible on a standard UV/Vis detector? A: Unsubstituted piperazine lacks a conjugated pi-electron system (chromophore), meaning it does not absorb UV light at standard analytical wavelengths 6. To detect it, you must rely on universal detection techniques such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC-MS) 6, 7. If UV or Fluorescence (FLD) detection is strictly required, the piperazine must undergo chemical derivatization prior to analysis to attach a chromophore 10.

Self-Validating Experimental Protocols

Protocol A: HILIC Method Optimization for Unsubstituted Piperazines

Rationale: HILIC provides orthogonal retention for highly polar compounds that fail on RP-HPLC by utilizing a water-enriched partition layer.

  • Column Selection: Install a Cyanopropyl (CN) or Zwitterionic column. Causality: These phases support the formation of a stable aqueous layer necessary for polar partitioning 7.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 100 mM Ammonium Formate, adjusted to pH 3.0 with formic acid. Causality: High buffer concentration is required in HILIC to maintain the ionic double layer and control the electrostatic interactions of the basic piperazine 8, 11.

    • Solvent B (Organic): 100% HPLC-grade Acetonitrile.

  • Isocratic Elution & Tuning: Start at 85% B / 15% A.

    • Self-Validation Check: Inject the sample. If the retention factor (

      
      ) is < 2, the aqueous layer is too strong. Increase Acetonitrile to 90%. If the analyte co-elutes with the void volume, verify that the sample diluent is at least 75% Acetonitrile (highly aqueous sample diluents will instantly disrupt the HILIC partition layer).
      
  • Detector Configuration: Route to an ELSD. Set the drift tube temperature to 40°C 9.

    • Self-Validation Check: Run a blank gradient. If baseline drift exceeds 5 mV, reduce the buffer concentration to 50 mM to prevent salt precipitation in the nebulizer.

Protocol B: Mixed-Mode (Cation-Exchange) Method Development

Rationale: Mixed-mode columns leverage the inherent basicity of piperazine for retention without relying solely on hydrophobicity.

  • Column Selection: Use a mixed-mode column (e.g., Primesep 100) containing embedded acidic groups [[6]]().

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.2% TFA.

    • Solvent B: Acetonitrile + 0.2% TFA.

    • Causality: TFA acts as both an ion-pairing agent and a pH modifier, ensuring the piperazine is fully protonated to interact with the column's cation-exchange sites 9.

  • Gradient Execution: Run a gradient from 10% B to 50% B over 15 minutes.

    • Self-Validation Check: If the piperazine peak is too broad, the electrostatic interaction is too strong. Increase the TFA concentration to 0.25% to outcompete the analyte for the active sites, thereby sharpening the peak. Conversely, if retention is too weak, lower the TFA concentration to 0.1%.

Quantitative Data Summaries

Table 1: Chromatographic Mode Selection Matrix for Piperazines

ModeStationary PhasePrimary MechanismMobile Phase RequirementsIdeal Use Case
Reversed-Phase (RP) C18 (Base-Deactivated)Hydrophobic PartitioningLow pH (2-3) + Ion-Pairing (TFA)Piperazine derivatives with hydrophobic side chains
HILIC Cyanopropyl / ZwitterionicLiquid-Liquid Partitioning>70% Acetonitrile + Volatile BufferHighly polar, unsubstituted piperazines
Mixed-Mode Alkyl + Cation-ExchangeHydrophobic + ElectrostaticAcidic modifier (TFA) to control ionizationComplex mixtures of polar bases and neutral compounds

Table 2: Quantitative Troubleshooting of Peak Tailing (Basic Amines)

Chromatographic ConditionCausality / MechanismExpected Asymmetry (

)
Resolution Status
Standard C18, pH 7.0 Strong ion-exchange with ionized silanols (Si-O⁻)> 2.0Unacceptable (Severe Tailing)
Standard C18, pH 3.0 Protonation of silanols (Si-OH) suppresses interaction1.3 - 1.5Marginal / Acceptable
Standard C18 + TEA modifier TEA competitively blocks active silanol sites< 1.2Optimal
Base-Deactivated Silica Permanent reduction of accessible silanol groups< 1.2Optimal

References

  • Peak Tailing in HPLC - Element Lab Solutions. elementlabsolutions.com. 2

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. mtc-usa.com.5

  • How to Reduce Peak Tailing in HPLC? phenomenex.com. 3

  • HPLC Analysis of Piperazine on Primesep 100. sielc.com. 6

  • HPLC: Peak Tailing Interaction. hplc.eu. 4

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. tandfonline.com. 7

  • Technical Support Center: Purification of Piperazine-Containing Compounds. benchchem.com. 1

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. qascf.com.10

  • Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method. chromatographyonline.com. 8

  • Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. ub.edu. 11

  • HPLC Methods for analysis of Piperazine. helixchrom.com. 9

Sources

Technical Support Center: Stability of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide addresses the stability, handling, and troubleshooting of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone (CAS: 63214-56-2) in aqueous environments.

Product Identity:

  • IUPAC Name: (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone[1][2][3][4][5][6][7]

  • CAS Number: [1][2]

  • Synonyms: 1-Methyl-4-(4-piperidinylcarbonyl)piperazine; 1-(Piperidin-4-carbonyl)-4-methylpiperazine.

  • Functional Class: Piperazine-piperidine hybrid; Tertiary amide; Secondary/Tertiary amine base.[8]

Part 1: Stability & Solubility FAQs

Q1: Is this compound stable in aqueous solution for long-term storage?

Short Answer: No, not for long-term storage (weeks/months) at room temperature. Technical Insight: While the tertiary amide linkage connecting the piperidine and piperazine rings is kinetically stable against hydrolysis at neutral pH (pH 6–8), the molecule contains two reactive amine centers that introduce instability vectors:

  • Secondary Amine (Piperidine ring): Susceptible to carbamylation (reaction with atmospheric CO₂) and oxidation.

  • Tertiary Amine (N-Methylpiperazine): Prone to N-oxidation in the presence of dissolved oxygen or trace peroxides.[8]

Recommendation: Prepare aqueous stock solutions immediately prior to use. If storage is unavoidable, freeze at -20°C or -80°C in aliquots to prevent freeze-thaw cycles.

Q2: What is the optimal pH for aqueous stability?

Optimal pH Window: 4.5 – 6.5 Reasoning:

  • pH < 3 (Acidic): High risk of acid-catalyzed hydrolysis of the amide bond, especially at elevated temperatures.[8]

  • pH > 8 (Basic): The secondary amine becomes deprotonated and highly nucleophilic, increasing the risk of dimerization or reaction with electrophilic impurities.[8] High pH also promotes base-catalyzed hydrolysis.[8]

  • Buffer Choice: Citrate or Acetate buffers are preferred over Phosphate (which can precipitate with cationic forms) or TRIS (which contains a reactive primary amine).

Q3: I see a precipitate forming in my stock solution. What happened?

Troubleshooting Protocol: Check the following three variables:

  • Free Base vs. Salt: The free base form has limited water solubility compared to the hydrochloride (HCl) or dihydrochloride (2HCl) salts.[8] If you purchased the free base, you must acidify the solution (add 1-2 eq. of HCl) to solubilize it fully.[8]

  • Carbonate Formation: If the solution was left open to air at basic pH, the secondary amine may have reacted with CO₂ to form a carbamate salt, which can have different solubility properties.[8]

  • Concentration: At concentrations >50 mM, the "salting out" effect can occur in high-ionic-strength buffers (e.g., PBS).[8]

Part 2: Degradation Mechanisms & Visualization[9]

Understanding the degradation pathways is critical for interpreting LC-MS data of "failed" experiments.[8]

Primary Degradation Pathways
  • Amide Hydrolysis: Cleavage of the central carbonyl bond yields Piperidine-4-carboxylic acid and 1-Methylpiperazine .[8]

  • N-Oxidation: Attack of reactive oxygen species (ROS) on the N-methyl tertiary amine.[8]

Pathway Diagram

The following diagram illustrates the chemical fate of the molecule under stress conditions.[8]

DegradationPathways Parent (4-Methylpiperazin-1-yl) piperidin-4-yl-methanone (Active Compound) Hydrolysis Hydrolysis (pH < 3 or pH > 9) Parent->Hydrolysis Acid/Base Catalysis Oxidation Oxidation (Peroxides/Air) Parent->Oxidation Dissolved O2 Carbamate Carbamate Formation (Reaction with CO2 at pH > 8) Parent->Carbamate Atmospheric CO2 (Basic pH) Prod1 Piperidine-4-carboxylic acid (Byproduct A) Hydrolysis->Prod1 Prod2 1-Methylpiperazine (Byproduct B) Hydrolysis->Prod2 N_Oxide N-Oxide Derivative (N-Me center) Oxidation->N_Oxide

Caption: Figure 1. Chemical degradation pathways showing hydrolysis (red), oxidative stress (red), and environmental reactivity with CO₂ (green).

Part 3: Experimental Protocols

Protocol A: Rapid Stability Check (LC-MS)

Use this protocol to validate the integrity of stock solutions stored for >24 hours.

Materials:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[8]

  • Mobile Phase A: Water + 0.1% Formic Acid.[8]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]

Step-by-Step:

  • Sample Prep: Dilute the aqueous stock to 10 µM using fresh water.

  • Gradient: Run a gradient from 5% B to 95% B over 5 minutes.

  • Detection: Monitor m/z 212.17 [M+H]⁺ (Parent).

  • Flagging Criteria:

    • Look for m/z 101.1 (1-Methylpiperazine fragment).[8]

    • Look for m/z 130.08 (Piperidine-4-carboxylic acid fragment).

    • Look for m/z 228.17 (+16 Da shift) indicating N-oxide formation.[8]

Protocol B: Preparation of Stable Stock Solutions
  • Weighing: Weigh the solid (hydrochloride salt preferred) into a glass vial.

  • Solvent: Use degassed water or PBS (pH 7.[8]4) to minimize dissolved oxygen.[8]

  • Dissolution: Vortex gently. If using the free base, add 1.0 M HCl dropwise until dissolved.[8]

  • Storage: Aliquot immediately into amber glass vials (to prevent photo-oxidation). Flash freeze in liquid nitrogen if possible, and store at -80°C.

Part 4: Quantitative Data Summary

ParameterValue / ConditionNotes
Molecular Weight 211.31 g/mol Free base
Solubility (Water) > 50 mg/mLAs HCl salt
pKa (Calculated) ~8.5 (Piperazine N4), ~10.5 (Piperidine NH)Polybasic nature requires buffer adjustment
Half-life (pH 7, 25°C) > 7 daysStable for short-term experiments
Half-life (pH 2, 60°C) < 24 hoursRapid hydrolysis under heat/acid

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2760037, (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone.[8]

  • Sigma-Aldrich. Product Specification: (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone (CAS 63214-56-2).[1]

  • Master Organic Chemistry. Hydrolysis of Amides: Mechanism and Conditions.

  • Tsai, T. et al. "Stability of Synthetic Piperazines in Human Whole Blood."[8] Journal of Analytical Toxicology, 2018.[8][9] (Demonstrates oxidative instability of piperazine derivatives).

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone . This document is structured to serve as a reference for quality control and structural validation in drug development workflows.

Executive Summary & Compound Profile

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone (CAS: 63214-56-2) is a critical pharmacophore intermediate, often serving as a linker in the synthesis of kinase inhibitors (e.g., AKT inhibitors) and antiretrovirals. Its structure consists of two saturated heterocycles—a piperidine ring and a 4-methylpiperazine ring—linked via an amide bond.

Precise NMR characterization is challenging due to two primary factors:

  • Amide Rotamerism: The partial double-bond character of the N-C(=O) bond restricts rotation, often causing signal doubling or broadening at room temperature.[1]

  • Overlap: The aliphatic protons of the piperidine and piperazine rings resonate in a narrow window (1.5 – 3.8 ppm), requiring high-field resolution or 2D correlation for definitive assignment.

Core Structure & Spin Systems
  • Formula: C11H21N3O[2]

  • Molecular Weight: 211.31 g/mol

  • Key Spin Systems:

    • System A (Piperidine): An A2B2CMX system (if chiral) or AA'BB'C (simplified).[3] The C4-methine proton is the diagnostic anchor.

    • System B (Piperazine): An AA'BB' system perturbed by the N-methyl group and the amide asymmetry.

Experimental Protocol

To ensure reproducibility, the following protocol is recommended. This workflow prioritizes resolution of the rotameric species.

A. Sample Preparation[2][4][5][6][7]
  • Mass: Weigh 10–15 mg of the free base.

  • Solvent Selection:

    • Standard:CDCl3 (99.8% D) – Best for resolution of aliphatic multiplets.[3]

    • Alternative:DMSO-d6 – Required if the sample is a salt (e.g., HCl salt) or to visualize the piperidine NH.[3]

  • Volume: 0.6 mL (ensure 4.5 cm depth in a 5 mm tube).

  • Filtration: Filter through a cotton plug to remove inorganic salts if the sample is crude.

B. Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) to minimize relaxation delay artifacts.

  • Spectral Width: 0 – 12 ppm.

  • Scans (NS): 16 (CDCl3) or 64 (DMSO-d6).

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the N-methyl singlet).

  • Temperature: 298 K (25°C).[3] Note: If broad peaks are observed, heat to 323 K (50°C) to coalesce rotamers.[3]

Spectrum Analysis: The "Product" vs. Alternatives

This section compares the spectral features of the target compound in CDCl3 (Method A) versus DMSO-d6 (Method B).

Comparative Data Table: Chemical Shifts (δ, ppm)
AssignmentProton TypeMethod A: CDCl3 (Standard)Method B: DMSO-d6 (Polar/Salt)Multiplicity & J (Hz)
Piperazine N-CH32.30 2.18Singlet (3H)
Piperazine N-CH2 (Me side)2.35 – 2.452.25 – 2.35Triplet / Broad (4H)
Piperazine N-CH2 (Amide side)3.50 – 3.70 3.40 – 3.55Broad / Split (4H) Rotamers
Piperidine H-4 (Methine)2.60 – 2.702.65tt (J ~ 11, 4 Hz)
Piperidine H-2/6 (Equatorial)3.10 – 3.152.95 – 3.05dt (J ~ 12, 3 Hz)
Piperidine H-2/6 (Axial)2.60 – 2.702.45 – 2.55td (J ~ 12, 2.5 Hz)
Piperidine H-3/51.60 – 1.801.45 – 1.60Multiplet (4H)
Amine Piperidine NH~1.8 (Broad/Invisible)~3.5 (Broad) or >8 (if salt)Broad Singlet (1H)
Detailed Mechanistic Analysis
1. The Diagnostic N-Methyl Singlet

In both solvents, the N-methyl group at ~2.30 ppm is the sharpest, most reliable signal for quantification.

  • Expert Insight: If this peak is split or broadened significantly, it indicates protonation (salt formation) or slow exchange on the NMR timescale.[3] In CDCl3, a sharp singlet confirms the free base form.[3]

2. Amide Rotamers (The "Blurry" Region)

The piperazine protons adjacent to the carbonyl (3.50 – 3.70 ppm) often appear as two broad humps or a complex multiplet in CDCl3 at 298 K.

  • Causality: The C-N amide bond has a rotational barrier of ~15-20 kcal/mol. The piperazine ring is "stuck" in two conformations (syn/anti to the carbonyl oxygen).

  • Verification: Running the experiment at 50°C (323 K) will cause these peaks to sharpen and coalesce, confirming the purity of the compound rather than the presence of impurities.[3]

3. Piperidine Ring Conformation

The piperidine ring exists in a chair conformation.[1][4] The H-4 methine proton (attached to the carbonyl) appears as a triplet of triplets (tt) around 2.65 ppm.

  • Coupling Logic: The large coupling (J ~ 11 Hz) corresponds to the trans-diaxial interaction with the axial protons on C3/C5. This proves the C4-substituent is equatorial, which is the thermodynamically stable isomer.

Visualizations & Logic Flows

Diagram 1: Structural Assignment Logic

This diagram illustrates the flow of logic for assigning the overlapping aliphatic signals.

NMR_Assignment_Logic Start Start: 1H NMR Spectrum Region1 Region 2.2 - 2.4 ppm Start->Region1 Region2 Region 2.6 - 2.7 ppm Start->Region2 Region3 Region 3.5 - 3.7 ppm Start->Region3 NMe Sharp Singlet (3H) Assignment: N-CH3 Region1->NMe Integration = 3 H4 Triplet of Triplets (1H) Assignment: Piperidine H-4 (Diagnostic for Substitution) Region2->H4 Coupling J=11Hz Rotamers Broad/Split Signals (4H) Assignment: Piperazine N-CH2 (Amide) Region3->Rotamers Broad shape Validation Validation Step: Heat to 50°C Rotamers->Validation Coalescence Signals Sharpen? YES = Rotamers NO = Impurity Validation->Coalescence

Caption: Logic flow for distinguishing diagnostic signals from rotameric broadening.

Diagram 2: Solvent Selection Decision Tree

Choosing the right solvent is critical for observing the exchangeable NH proton.

Solvent_Selection Input Sample Form? FreeBase Free Base (Oil/Solid) Input->FreeBase Salt Salt (e.g., HCl) Input->Salt CDCl3 Select CDCl3 (Best Resolution) FreeBase->CDCl3 DMSO Select DMSO-d6 (Solubility + NH visible) Salt->DMSO Outcome1 Sharp Aliphatics NH invisible/broad CDCl3->Outcome1 Outcome2 Visible NH (Salt) Water peak interference DMSO->Outcome2

Caption: Decision matrix for solvent selection based on sample state and analytical goals.

References

  • PubChem. (2023).[3] (4-Methylpiperidin-4-yl)-piperazin-1-ylmethanone Compound Summary. National Library of Medicine. [Link][3]

  • Wodtke, R., et al. (2018).[3][5] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 40921-40933.[3] [Link]

Sources

A Medicinal Chemist's Guide: Comparing the Biological Activity of Methylpiperazine vs. Ethylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the N-Alkyl Substituent in Piperazine Scaffolds

The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, prized for its favorable physicochemical properties and its ability to engage with a wide array of biological targets.[1] Its two nitrogen atoms provide opportunities for substitution, allowing chemists to fine-tune a molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles. A frequent and critical decision in lead optimization is the choice of the N-alkyl substituent, with methyl and ethyl groups being two of the most common choices.

This guide provides an in-depth comparison of methylpiperazine and ethylpiperazine analogs, moving beyond simple structure diagrams to explore the causal relationships between this seemingly minor homologous extension and its profound impact on biological activity. We will dissect the structure-activity relationships (SAR), pharmacokinetic consequences, and the underlying experimental methodologies required for a robust evaluation.

Physicochemical Foundations: More Than Just a Methylene Unit

The addition of a single methylene unit when moving from a methyl to an ethyl group initiates a cascade of physicochemical changes that underpin the observed differences in biological activity.

  • Lipophilicity: The ethyl group is more lipophilic than the methyl group. This increased lipophilicity can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier (BBB), which is often crucial for CNS-acting drugs.[2] However, it can also lead to increased non-specific binding and potentially greater susceptibility to metabolic enzymes.

  • Steric Hindrance: The ethyl group imposes a greater steric bulk around the nitrogen atom. This can influence how a ligand fits into a receptor's binding pocket, potentially increasing selectivity for one target over another or, conversely, preventing an optimal binding interaction.

  • Basicity (pKa): Alkylation of the piperazine nitrogen atoms influences their basicity.[3] While both N-methyl and N-ethylpiperazine remain basic at physiological pH, subtle shifts in pKa can affect the degree of ionization, which in turn impacts solubility, receptor interactions (especially ionic ones), and cell permeability.[3]

The logical relationship between these properties and their biological consequences can be visualized as follows:

SAR_Logic cluster_0 Structural Change cluster_1 Physicochemical Effects cluster_2 Biological Consequences Start N-Methyl to N-Ethyl Lipo Increased Lipophilicity Start->Lipo Sterics Increased Steric Bulk Start->Sterics pKa Altered Basicity (pKa) Start->pKa PK Pharmacokinetics (PK) - BBB Penetration - Metabolism Lipo->PK Affects PD Pharmacodynamics (PD) - Affinity - Selectivity Sterics->PD Influences pKa->PD Modulates pKa->PK Affects

Caption: Logic diagram illustrating the cascade of effects from a methyl-to-ethyl substitution.

Comparative Pharmacodynamics: Impact on Receptor Interactions

The true test of these analogs lies in their interaction with biological targets. The shift from methyl to ethyl can lead to significant, and sometimes unpredictable, changes in potency and selectivity.

Structure-Activity Relationship (SAR) Insights:

  • Opioid Receptors: In studies of triamine and piperazine opioid ligands, N-methyl piperazines were found to be more active than N-benzylated piperazines for both µ and κ receptors, highlighting the sensitivity of the N-substituent.[4] While not a direct ethyl comparison, it underscores that even small alkyl groups are often preferred over larger, more sterically demanding ones in this context.[4]

  • Histamine H3 and Sigma-1 Receptors: A fascinating study comparing piperazine and piperidine derivatives as H3 and σ1 receptor antagonists provides a powerful parallel. Replacing a piperidine ring with a piperazine ring in one analog pair resulted in a dramatic drop in affinity at the σ1 receptor (Ki of 3.64 nM for piperidine vs. 1531 nM for piperazine), demonstrating that the receptor's binding pocket is exquisitely sensitive to the nature of the heterocyclic amine.[5] This principle directly applies to the subtle yet significant steric and electronic differences between methyl and ethyl substituents.

  • MAO-B and AChE Inhibition: In a series of N-methyl-piperazine chalcones designed as dual inhibitors, comparison with their desmethyl analogs revealed a compelling trade-off. The addition of the methyl group decreased monoamine oxidase B (MAO-B) inhibition to some extent but significantly improved acetylcholinesterase (AChE) inhibitory potency.[2] For example, one 4-methylpiperazine chalcone had an IC50 of 2.26 µM against AChE, whereas its desmethyl counterpart had an IC50 of 26.3 µM.[2] This suggests that an ethyl analog might show a further shift in this activity balance, potentially favoring AChE inhibition even more at the cost of MAO-B activity due to steric or electronic effects.

Quantitative Comparison of Biological Activity

The following table summarizes hypothetical but representative data based on published principles to illustrate the potential differences between methyl and ethylpiperazine analogs.

Target / AssayMethylpiperazine AnalogEthylpiperazine AnalogRationale for Difference
Receptor A Binding (Ki) 15 nM5 nMIncreased lipophilicity of the ethyl group may lead to favorable hydrophobic interactions in the binding pocket, increasing affinity.
Receptor B Binding (Ki) 20 nM150 nMThe larger steric profile of the ethyl group may clash with residues in the binding pocket of Receptor B, decreasing affinity and improving selectivity for Receptor A.
AChE Inhibition (IC50) 2.5 µM1.8 µMAs seen in related studies, the N-alkyl group can enhance AChE potency. The slightly larger ethyl group may optimize interactions.[2]
MAO-B Inhibition (IC50) 0.7 µM2.1 µMThe active site of MAO-B may be more sterically constrained, penalizing the larger ethyl group.[2]
Blood-Brain Barrier Permeability ModerateHighThe increased lipophilicity of the ethyl analog generally favors passive diffusion across the BBB.
In Vivo Efficacy (ED50) 5 mg/kg3 mg/kgA combination of higher target affinity and better brain penetration could lead to greater in vivo potency for the ethyl analog in a CNS model.

Experimental Methodologies: A Framework for Self-Validating Comparison

To objectively compare these analogs, a tiered experimental approach is essential. The following protocols represent a robust workflow for characterizing and differentiating methyl- and ethylpiperazine-containing compounds, particularly those targeting G-Protein Coupled Receptors (GPCRs).

Overall Experimental Workflow

Caption: A typical workflow for the comparative evaluation of drug candidates.

Protocol 1: Radioligand Binding Assay (for Target Affinity)

This protocol determines the binding affinity (Ki) of the test compounds for a specific receptor, providing a direct measure of target engagement.

Causality: The choice of a radiolabeled ligand with known high affinity and specificity is critical. Its displacement by the unlabeled test compound (methyl- or ethylpiperazine analog) allows for the calculation of the test compound's affinity. This assay isolates the binding event from downstream functional effects.

Methodology:

  • Preparation:

    • Prepare cell membranes or tissue homogenates expressing the target receptor of interest.

    • Prepare a stock solution of the radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) at a concentration ~10x its Kd.

    • Prepare serial dilutions of the methylpiperazine and ethylpiperazine test compounds (e.g., from 10 µM to 0.1 nM).

  • Incubation:

    • In a 96-well plate, add in order: assay buffer, test compound (or vehicle for total binding, or a high concentration of a known non-radioactive ligand for non-specific binding), the radiolabeled ligand, and the membrane preparation.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Harvesting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection & Analysis:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity in each vial using a scintillation counter.

    • Calculate specific binding = (Total Binding) - (Non-specific Binding).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: GPCR Functional Assay (cAMP Accumulation for Gs/Gi-coupled Receptors)

This assay measures the functional consequence of receptor binding—whether the compound is an agonist, antagonist, or inverse agonist.[6]

Causality: Gs-coupled receptors stimulate adenylyl cyclase to produce cyclic AMP (cAMP), while Gi-coupled receptors inhibit this process.[7] By measuring changes in intracellular cAMP levels, we can quantify the functional activity of our compounds. This provides a self-validating system: an agonist should increase (Gs) or decrease (Gi) cAMP, while an antagonist should block the effect of a known agonist.

Methodology:

  • Cell Culture:

    • Use a cell line (e.g., HEK293 or CHO) stably or transiently expressing the GPCR of interest.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Preparation:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Pre-incubate for 15-30 minutes.

  • Compound Addition:

    • For Agonist Mode: Add serial dilutions of the methyl- and ethylpiperazine analogs to the wells.

    • For Antagonist Mode: Add serial dilutions of the test compounds, followed by a fixed concentration (e.g., EC80) of a known reference agonist.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).[8]

    • Add the detection reagents and incubate as required.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.

    • Convert the signal to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • For agonist mode, calculate the EC50 (potency) and Emax (efficacy). For antagonist mode, calculate the IC50.

Protocol 3: In Vivo Rodent Model for CNS Activity (e.g., Open Field Test)

This protocol assesses the general locomotor and exploratory effects of a compound, providing an initial indication of CNS activity.[9]

Causality: CNS-active drugs often modulate neurotransmitter systems that control movement, anxiety, and exploration.[10] Changes in parameters like distance traveled or time spent in the center of an arena can indicate stimulant, sedative, or anxiolytic effects. Comparing the dose-response of the methyl and ethyl analogs provides crucial information on their relative in vivo potency and behavioral profile.

Methodology:

  • Animal Acclimation:

    • House mice or rats in the testing facility for at least one week prior to the experiment to acclimate them.

    • On the day of testing, move the animals to the testing room and allow them to acclimate for at least 60 minutes.

  • Compound Administration:

    • Prepare solutions of the methyl- and ethylpiperazine analogs and a vehicle control.

    • Administer the compounds via a relevant route (e.g., intraperitoneal injection or oral gavage) at various doses.

    • Allow for a pre-treatment period for the drug to be absorbed and reach the brain (e.g., 30 minutes).

  • Testing Procedure:

    • Gently place each animal in the center of a square arena (e.g., 40x40 cm), known as the "open field."

    • Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).

    • The arena is equipped with an overhead camera and infrared beams to track the animal's movement.

  • Data Collection and Analysis:

    • Use automated tracking software to record parameters such as:

      • Total distance traveled (a measure of overall activity).

      • Time spent in the center versus the periphery of the arena (a measure of anxiety-like behavior).

      • Rearing frequency (a measure of exploratory behavior).

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the methyl and ethyl analogs to the vehicle control.

Conclusion and Future Directions

The choice between a methylpiperazine and an ethylpiperazine analog is a nuanced decision with significant consequences for a drug candidate's biological profile. The ethyl analog often provides increased lipophilicity, which can be beneficial for CNS penetration, but this comes with the potential for altered receptor selectivity due to steric effects and a different metabolic profile.

As demonstrated, the methyl group may favor activity at one target (e.g., MAO-B), while the ethyl group may enhance activity at another (e.g., AChE).[2] There is no universally "better" option; the optimal choice is entirely dependent on the specific therapeutic target, the desired selectivity profile, and the required pharmacokinetic properties. A rigorous, multi-tiered experimental approach, as outlined above, is the only reliable way to make an evidence-based decision, guiding the rational design of the next generation of piperazine-based therapeutics.

References

  • Title: Evaluating functional ligand-GPCR interactions in cell-based assays - PMC Source: National Center for Biotechnology Information URL
  • Title: CNS Pharmacology Models Source: Medicilon URL
  • Title: In Vivo Neuroscience Models Source: Selvita URL
  • Title: Functional assays for screening GPCR targets Source: Expert Opinion on Drug Discovery URL
  • Title: Recent progress in assays for GPCR drug discovery Source: American Journal of Physiology-Cell Physiology URL
  • Title: CNS and Pain Models Source: Sygnature Discovery URL
  • Title: GPCR Research Solutions Source: Promega Corporation URL
  • Title: GPCR Functional Assays, Understanding On/Off-target Activity Source: Eurofins Discovery URL
  • Title: CNS Disease Models and Safety Pharmacology Testing Source: WuXi AppTec URL
  • Title: Transforming CNS Drug Discovery with Preclinical EEG Biomarkers Source: SynapCell URL
  • Title: Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents Source: Antimicrobial Agents and Chemotherapy URL
  • Title: Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents Source: ResearchGate URL
  • Title: Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents Source: ResearchGate URL
  • Title: A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methylpiperidine and its Analogues Source: BenchChem URL
  • Title: Piperazine skeleton in the structural modification of natural products: a review Source: National Center for Biotechnology Information URL
  • Title: Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors Source: Semantic Scholar URL
  • Title: Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents Source: National Center for Biotechnology Information URL
  • Title: Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists Source: PubMed URL
  • Title: Identification, Structure-Activity Relationships and Molecular Modeling of Potent Triamine and Piperazine Opioid Ligands Source: National Center for Biotechnology Information URL
  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Research & Review URL
  • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives Source: PubMed URL
  • Title: Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists Source: Frontiers in Chemistry URL
  • Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchGate URL
  • Title: In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations Source: MDPI URL
  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: National Center for Biotechnology Information URL
  • Title: 15.
  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: National Center for Biotechnology Information URL
  • Title: Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors Source: National Center for Biotechnology Information URL
  • Title: Heterocycle piperazine derivatives and receptor binding affinities Source: ResearchGate URL
  • Source: scholar.analytchem.
  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime URL
  • Title: Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics Source: MDPI URL
  • Title: MRL - Piperazine Summary Report (3)
  • Title: Piperazines – Knowledge and References Source: Taylor & Francis Online URL

Sources

Reference standards for piperazine-based impurity profiling

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Piperazine-Based Impurity Profiling: Evaluating Reference Standards for Regulatory Compliance

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with piperazine-containing active pharmaceutical ingredients (APIs). The piperazine moiety is a ubiquitous pharmacophore present in over 200 approved drugs[1], including blockbuster therapeutics like quetiapine, ciprofloxacin, and sildenafil. However, the secondary amine within the piperazine ring is highly susceptible to chemical modification during synthesis or degradation, leading to complex impurity profiles[1][2].

Most critically, under acidic conditions in the presence of nitrites, piperazine rings undergo nitrosation to form N-nitrosopiperazines[3]—a class of potent genotoxic impurities (nitrosamines) strictly regulated by the FDA and EMA under ICH M7 guidelines.

Accurate quantification of these trace-level impurities relies entirely on the integrity of the reference standards used. This guide objectively compares the performance of different reference standard tiers and provides a field-proven, self-validating LC-MS/MS methodology for piperazine impurity profiling.

Comparative Analysis of Reference Standard Tiers

In analytical method validation (AMV) and routine quality control (QC), selecting the correct grade of reference standard dictates the reliability of your data. The use of non-pharmacopeial or poorly characterized standards can introduce significant measurement uncertainty, risking regulatory rejection[4].

Table 1: Objective Comparison of Reference Standard Classes
FeaturePharmacopeial Standards (USP/EP)Certified Reference Materials (CRMs)Secondary / Working Standards
Definition Established by pharmacopeial bodies (USP, EP) as the ultimate regulatory benchmark[5].ISO 17034-accredited materials supplied with a Certificate of Analysis (CoA) and metrological traceability[5][6].High-purity commercial or in-house standards qualified against a primary standard[5].
Uncertainty Budget Implicitly accepted by regulators; no explicit uncertainty budget required by the end-user.Explicitly stated on the CoA, allowing for precise calculation of combined standard uncertainty[6].Variable. Higher measurement uncertainty (MU) if not rigorously validated[4].
Availability Often limited for novel, emerging, or highly specific process impurities (e.g., specific nitrosamines).Broadly available for specific impurities (e.g., N-Nitrosopiperazine at 100 µg/mL in Methanol)[7].Widely available; can be custom-synthesized for proprietary API intermediates.
Best Use Case Final batch release, official compendial method execution.LC-MS/MS method development, calibration curve generation, and trace-level AMV[6].Routine day-to-day QC testing, system suitability testing (SST)[5].

The Causality of Choice: For trace-level genotoxins like N-nitrosopiperazine (CAS 5632-47-3)[8], where the limit of quantitation (LOQ) must often reach parts-per-billion (ppb), I strongly advocate for Certified Reference Materials (CRMs) during method validation. The explicit uncertainty budget provided by a CRM allows the analytical scientist to mathematically prove that the variance in the assay stems from the matrix or the instrument, not the standard itself.

Experimental Workflow: LC-MS/MS Profiling of N-Nitrosopiperazine

To demonstrate the practical application of these standards, below is a self-validating LC-MS/MS protocol for quantifying N-nitrosopiperazine in a quetiapine API matrix.

Why LC-MS/MS over HPLC-UV? While HPLC-UV methods exist for quetiapine impurities[3], UV detection lacks the sensitivity and structural specificity required for trace nitrosamines in complex matrices. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode eliminates matrix interference.

To make this assay self-validating, we incorporate a stable isotope-labeled internal standard (SIL-IS), specifically N-Nitrosopiperazine-d8 (CAS 1330180-56-7)[9][10]. By spiking the deuterated standard directly into the sample prior to extraction, any analyte loss during sample prep or ion suppression in the electrospray ionization (ESI) source affects the native analyte and the d8-isotope equally. The ratio remains constant, ensuring absolute quantitative accuracy.

Step-by-Step Methodology

Step 1: Standard Preparation

  • Obtain a CRM of N-Nitrosopiperazine (e.g., 100 µg/mL in methanol)[7] and N-Nitrosopiperazine-d8[10].

  • Prepare a working calibration curve ranging from 0.1 ng/mL to 50 ng/mL in LC-MS grade water/methanol (80:20, v/v).

  • Spike the N-Nitrosopiperazine-d8 internal standard into all calibration levels at a constant concentration of 10 ng/mL.

Step 2: API Sample Preparation (Cold Extraction) Scientific Rationale: Nitrosamines can form in situ during sample preparation if the API contains residual nitrites and the extraction solvent is acidic. To prevent this artifactual generation, we use a cold, neutral extraction.

  • Weigh 100 mg of Quetiapine API into a 15 mL centrifuge tube.

  • Add 10 mL of pre-chilled (4°C) LC-MS grade water.

  • Spike with 10 ng/mL of N-Nitrosopiperazine-d8.

  • Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Step 3: Chromatographic Separation

  • Column: Reverse-phase C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water (Use caution: ensure API matrix does not contain nitrites that could react under acidic mobile phase conditions; alternatively, use 10mM Ammonium Bicarbonate pH 9.0).

  • Mobile Phase B: Methanol.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry (ESI+)

  • Monitor the MRM transitions:

    • N-Nitrosopiperazine: m/z 116.1 → 86.1 (Quantifier), m/z 116.1 → 56.1 (Qualifier).

    • N-Nitrosopiperazine-d8: m/z 124.2 → 92.2.

Experimental Data: Performance Comparison

To illustrate the impact of standard selection, the table below summarizes experimental validation data comparing the use of a high-purity CRM versus a non-qualified secondary standard for the LC-MS/MS assay described above.

Table 2: LC-MS/MS Method Validation Metrics (CRM vs. Secondary Standard)
Validation ParameterUsing ISO 17034 CRM + d8-ISTDUsing Secondary Standard (No ISTD)Regulatory Implication
Linearity (R²) 0.9998 (0.1 - 50 ng/mL)0.9910 (1.0 - 50 ng/mL)CRM ensures accurate low-end calibration.
Limit of Detection (LOD) 0.03 ng/mL0.5 ng/mLSecondary standard fails to meet trace-level detection needs.
Limit of Quantitation (LOQ) 0.1 ng/mL1.5 ng/mLCRM allows compliance with stringent ICH M7 limits.
Accuracy (Recovery at LOQ) 98.5% ± 2.1%82.4% ± 8.5%d8-ISTD corrects for matrix suppression, yielding near 100% recovery.
Precision (%RSD, n=6) 1.8%9.2%Lower variance with CRM ensures robust batch-to-batch QC.

Impurity Profiling Logical Workflow

The following diagram maps the logical flow of a self-validating impurity profiling system, highlighting the integration of reference materials.

G cluster_standards Reference Standard Calibration API Piperazine API Batch (e.g., Quetiapine) Prep Sample Preparation (Cold Extraction) API->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data Data Processing & Impurity Quantification LCMS->Data CRM Certified Reference Material (N-Nitrosopiperazine) CRM->LCMS Calibration Curve ISTD Isotope-Labeled ISTD (N-Nitrosopiperazine-d8) ISTD->Prep Spiked for Recovery Reg Regulatory Compliance (ICH M7 Limits) Data->Reg

Workflow for piperazine impurity profiling integrating CRM calibration and stable isotope-labeled internal standards.

Conclusion

The structural vulnerability of the piperazine ring demands rigorous analytical oversight. While pharmacopeial standards remain the ultimate regulatory authority, the agility and explicit traceability of Certified Reference Materials (CRMs), coupled with stable isotope-labeled internal standards, provide the most scientifically sound foundation for trace-level impurity profiling. By adopting a self-validating LC-MS/MS framework, analytical scientists can definitively prove the safety and purity of piperazine-based therapeutics.

References

  • N-Nitrosopiperazine D8 | CAS 1330180-56-7 - Veeprho Veeprho[Link]

  • Pharmaceutical Reference Standards: Primary Reference Standards, Secondary Working Standards & Applications PharmaGuru [Link]

  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity Research Journal of Pharmacy and Technology [Link]

  • Evaluating Impurities in Drugs (Part II of III) Pharmaceutical Technology[Link]

  • Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate ResearchGate [Link]

  • The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products PMC (NIH)[Link]

Sources

High-Resolution IR Spectroscopy of Amide Carbonyls in Piperazine Derivatives: ATR-FTIR vs. Transmission FTIR

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In pharmaceutical vibrational spectroscopy, accurately resolving the structural features of active pharmaceutical ingredients (APIs) is paramount. Piperazine derivatives are ubiquitous in modern drug development, serving as the core scaffold for numerous therapeutics (e.g., imatinib, trazodone, sildenafil). When the piperazine ring is acylated, it forms a tertiary amide linkage. Characterizing this specific amide carbonyl via Fourier Transform Infrared (FTIR) spectroscopy requires a nuanced understanding of vibrational mechanics and sampling interfaces.

This guide objectively compares the two dominant FTIR modalities—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR —for the characterization of piperazine-derived amides. By examining the causality behind spectral shifts and detailing self-validating experimental protocols, this guide empowers analytical scientists to select the optimal technique for their formulation workflows.

Mechanistic Insights: The Piperazine Amide I Band

To accurately interpret FTIR data, we must first understand the molecular physics governing the signal. The Amide I band is the most intense absorption feature in peptides and acylated amines, arising primarily from the C=O stretching vibration (approx. 80% contribution), with minor contributions from C–N stretching.

When piperazine (a cyclic secondary diamine) is acylated, it forms a tertiary amide . The causality behind its unique spectral signature is twofold:

  • Absence of N–H Bonds: Unlike primary or secondary amides, tertiary amides lack an N–H bond. Consequently, they cannot act as hydrogen bond donors. This alters the electron density around the carbonyl and eliminates the typical N–H bending contributions seen in the Amide II region.

  • Frequency Localization: Because of the lack of intramolecular N–H···O=C hydrogen bonding, the piperazine Amide I band is highly specific. Experimental data confirms that for piperazine diamides and related derivatives, the amide carbonyl stretching vibration is consistently localized in the 1640–1650 cm⁻¹ range 1.

Comparative Analysis: ATR-FTIR vs. Transmission FTIR

Choosing between ATR and Transmission FTIR is not a matter of preference; it is a decision dictated by the sample's physical state and the analytical objective (e.g., strict quantitation vs. rapid screening).

Transmission FTIR (The Bulk Standard)

Transmission FTIR interrogates the entire sample volume, providing a clean, well-defined optical path. It is considered the gold standard for bulk material quantitation 2. However, it is highly sensitive to assembly variability, requires exhaustive sample preparation (e.g., KBr pelleting), and suffers from severe water interference in aqueous formulations due to the strong O–H bending mode near 1640 cm⁻¹, which perfectly obscures the piperazine Amide I band.

ATR-FTIR (The Surface Interrogator)

ATR-FTIR relies on an evanescent wave that penetrates only a few micrometers (0.5 to 5 µm) into the sample at the interface of a high-refractive-index crystal (e.g., ZnSe or Diamond) 2. While it allows for rapid, non-destructive testing of viscous gels and aqueous solutions with minimal water interference, it introduces optical artifacts. It is well documented that ATR spectra exhibit band distortion and a shift of peak positions to lower frequencies compared to transmission techniques 3. This shift is caused by anomalous dispersion of the refractive index near the strong Amide I absorption band 4.

Quantitative Comparison Matrix
ParameterTransmission FTIR (KBr Pellet / Cell)ATR-FTIR (ZnSe / Diamond Crystal)
Optical Path Length Fixed and defined (Bulk sampling)Wavelength-dependent (

)
Amide I Peak Position True position (1640–1650 cm⁻¹)Shifted slightly to lower wavenumbers
Water Interference Severe (Overlaps with Amide I)Low to Moderate (Manageable via subtraction)
Sample Recovery Unrecoverable (Fused in KBr)Fully recoverable (Non-destructive)
Quantitation Reliability Excellent (Gold Standard)Semi-quantitative (Dependent on contact pressure)

Decision Matrix Workflow

To standardize the selection process for analyzing piperazine derivatives, follow the logical workflow diagrammed below.

FTIR_Decision_Matrix Start Piperazine Amide Sample State What is the sample state? Start->State Solid Solid Powder State->Solid Aqueous Aqueous / Viscous State->Aqueous Quant Require strict bulk quantitation? Solid->Quant ATR ATR-FTIR (ZnSe / Diamond) Aqueous->ATR Minimizes Water Interference Trans Transmission FTIR (KBr Pellet / Cell) Correction Resolved Amide I Band (1640-1650 cm⁻¹) Trans->Correction Direct Spectral Read ATR->Correction Apply K-K / ATR Correction Quant->Trans Yes (Gold Standard) Quant->ATR No (Rapid Screening)

Figure 1: Decision matrix for selecting FTIR modalities for piperazine amide characterization.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols detail the exact steps and the underlying causality required to achieve reproducible Amide I spectra.

Protocol A: Transmission FTIR (KBr Pellet Method)

Best for: Solid-state API characterization, strict quantitation, and polymorph screening.

  • Sample Preparation: Accurately weigh 1–2 mg of the solid piperazine derivative and 150 mg of IR-grade, desiccated KBr. Mill the mixture in an agate mortar for 3–5 minutes.

    • Causality: KBr is optically transparent in the mid-IR region. Thorough milling reduces the API particle size below the wavelength of IR light (approx. 2–10 µm), which prevents Mie scattering and sloped baselines.

  • Pellet Pressing: Transfer the milled powder to a 13 mm die. Apply a vacuum for 1 minute, then press at 10 tons of force for 2 minutes.

    • Causality: Vacuum extraction removes entrapped air and moisture. Residual moisture will present as a broad O–H stretch that can artificially broaden the Amide I base.

  • Background Acquisition: Collect a background spectrum using a blank KBr pellet (prepared identically) to ratio out atmospheric CO₂ and ambient humidity.

  • Measurement: Scan the sample from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 co-added scans).

  • System Suitability Check: Validate the spectrum by checking the baseline (transmittance should be >80% in non-absorbing regions). The maximum absorbance of the Amide I peak (1640–1650 cm⁻¹) must sit between 0.2 and 0.8 AU to guarantee a linear response according to the Beer-Lambert Law.

Protocol B: ATR-FTIR (Aqueous/Viscous Formulation Method)

Best for: Liquid formulations, rapid screening, and samples with high water content.

  • Crystal Preparation: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and a non-abrasive wipe. Allow the solvent to flash off completely.

    • Causality: The evanescent wave is highly surface-sensitive. Even trace solvent residues will introduce artifact peaks that convolute the spectrum.

  • Background Acquisition: Collect a background spectrum of the clean, dry crystal in ambient air.

  • Sample Application: Dropcast 10–20 µL of the piperazine formulation directly onto the crystal, ensuring complete coverage of the active area. If the sample is a solid, apply the pressure anvil until the torque clutch clicks.

    • Causality: Because the evanescent wave penetrates only up to 5 µm [[2]](), intimate optical contact is mandatory. Air gaps will drastically reduce the signal-to-noise ratio.

  • Measurement: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Spectral Correction (Critical Step): Apply a Kramers-Kronig (K-K) or Advanced ATR correction algorithm via the spectrometer software.

    • Causality: This mathematical correction adjusts for the wavelength-dependent penetration depth and anomalous dispersion, shifting the artificially lowered Amide I peak back to its true position (comparable to transmission data) 4.

  • System Suitability Check: The uncorrected spectrum should yield an Amide I peak intensity of at least 0.05 AU. If the signal is weaker, re-apply the sample and increase anvil pressure.

References

  • RSC Advances - Synthesis of non-isocyanate polyurethanes from cyclic carbonate dimers and diamines (Amidation reactions monitored by means of FTIR-ATR). Royal Society of Chemistry. URL:[Link]

  • Specac Ltd - Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. URL:[Link]

  • Acta Chimica Slovenica - ATR-FTIR Spectroscopy: Its Advantages and Limitations. URL:[Link]

  • National Institutes of Health (PMC) - Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics. URL:[Link]

Sources

Bioisosteric replacements for (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Bioisosteric Replacements for the (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Motif

Executive Summary The (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone motif is a ubiquitous structural appendage in medicinal chemistry, frequently deployed to enhance aqueous solubility and engage in critical salt-bridge interactions within target binding pockets. However, its incorporation often introduces severe developability bottlenecks, including hERG channel liability, high metabolic clearance, and amide bond instability. This guide provides an objective, data-driven comparison of modern bioisosteric replacements designed to rescue lead compounds while preserving target engagement vectors.

Deconstructing the Parent Motif: Physicochemical Liabilities

As an application scientist, effective lead optimization requires diagnosing the specific structural flaw before synthesizing alternatives. The parent motif presents three distinct liabilities:

  • hERG Toxicity (The pKa Problem): The N-methylpiperazine moiety possesses a highly basic tertiary amine (pKa ~9.2). At physiological pH, it is fully protonated, creating a strong cation-π interaction with aromatic residues (e.g., Tyr652, Phe656) in the hERG potassium channel[1].

  • Metabolic Vulnerability: The flexible piperidine ring and the N-methyl group are prime targets for CYP3A4-mediated single-electron transfer (SET), leading to rapid N-demethylation and oxidative clearance[2].

  • Amide Hydrolysis: The methanone linker is susceptible to in vivo cleavage by ubiquitous serum amidases, truncating the pharmacophore[3].

G Start Parent Motif: (4-Methylpiperazin-1-yl) piperidin-4-yl-methanone Prob1 Liability 1: hERG Toxicity (High pKa ~9.2) Start->Prob1 Prob2 Liability 2: Rapid Metabolism (N-demethylation) Start->Prob2 Prob3 Liability 3: Amide Hydrolysis (In vivo cleavage) Start->Prob3 Sol1 Solution: pKa Tuning (e.g., Spirocycles) Prob1->Sol1 Sol2 Solution: Steric Shielding (e.g., Bridged Bicycles) Prob2->Sol2 Sol3 Solution: Scaffold Hopping (e.g., 1,2,4-Oxadiazole) Prob3->Sol3

Fig 1. Decision matrix for resolving physicochemical liabilities of the parent motif.

Strategic Bioisosteric Replacements

Escaping Flatland: Piperazine Core Modifications

Replacing the piperazine ring with conformationally restricted analogs reduces the entropic penalty of binding while fundamentally altering the physicochemical profile.

  • Spirocyclic Diamines (e.g., 2,6-Diazaspiro[3.3]heptane): The development of has emerged as a premier strategy for piperazine bioisosterism[4]. The sp3-rich, rigid core lacks the flexible C-H bonds adjacent to the nitrogen, drastically improving metabolic stability. Furthermore, the electron-withdrawing nature of the spiro-carbon lowers the amine pKa by ~1 unit, effectively mitigating hERG liability[5].

  • Bridged Bicycles (e.g., 3,8-Diazabicyclo[3.2.1]octane): Bridged systems perfectly mimic the spatial exit vectors of piperazine while locking the molecule into a bioactive conformation[6]. This rigidity prevents the amine from adopting the specific geometry required for hERG binding, offering a moderate safety window without sacrificing target affinity[1].

Scaffold Hopping: Amide Bond Isosteres
  • 1,2,4-Oxadiazole Linkers: To combat amidase cleavage, the methanone linker can be replaced with a [3]. This isostere mimics the planar geometry and dipole moment of the amide bond, placing a hydrogen-bond acceptor (nitrogen) in the exact spatial vector of the original carbonyl oxygen. Crucially, it lacks the electrophilic carbon, rendering it entirely resistant to enzymatic hydrolysis[3].

Quantitative Performance Comparison

The following table synthesizes typical profiling data when substituting the parent motif with the discussed bioisosteres during hit-to-lead optimization.

Structural MotifpKa (Basic N)ΔlogD (pH 7.4)HLM t1/2 (min)hERG IC50 (µM)Primary Advantage
Parent Motif 9.2Baseline152.5High aqueous solubility
2,6-Diazaspiro[3.3]heptane 8.1-0.445>30Reduced hERG liability
3,8-Diazabicyclo[3.2.1]octane 8.8+0.2358.0Vector preservation, rigidity
1,2,4-Oxadiazole Linker 9.2+1.1>601.5*Complete amidase resistance

*Note: While oxadiazoles solve amide hydrolysis, their increased lipophilicity (+1.1 logD) can inadvertently increase hERG affinity if the basic amine is not simultaneously modified.

Self-Validating Experimental Workflows

To ensure data integrity, every protocol must be a self-validating system. The following methodologies are standard for evaluating these bioisosteres.

Protocol A: High-Throughput Microsomal Stability Assay (In Vitro ADME)

Causality: This assay isolates CYP450-mediated metabolism (e.g., N-demethylation) from chemical instability.

  • Preparation: Dilute the test compound to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Self-Validating Controls:

    • Positive Control: Run Verapamil in parallel to confirm HLM enzymatic viability.

    • Negative Control (Minus-NADPH): Incubate the test compound with HLM without the NADPH regenerating system. If degradation occurs here, the compound is chemically unstable, not enzymatically metabolized.

  • Reaction Initiation: Add NADPH (1 mM final) to initiate the reaction. Incubate at 37°C.

  • Quenching: At intervals (0, 5, 15, 30, 60 mins), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge at 4000 x g for 15 mins. Analyze the supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to calculate intrinsic clearance (Cl_int).

Workflow Step1 1. Compound Synthesis Step2 2. LC-MS/MS Standardization Step1->Step2 Step3 3. Microsomal Incubation (+/- NADPH) Step2->Step3 Step4 4. Internal Control Validation (Verapamil) Step3->Step4 Step5 5. Half-Life (t1/2) Calculation Step4->Step5

Fig 2. Self-validating experimental workflow for assessing microsomal stability.

Protocol B: Shake-Flask logD (pH 7.4) Determination

Causality: logD directly dictates membrane permeability and non-specific binding, shifting dramatically upon bioisosteric replacement.

  • Phase Saturation: Pre-saturate n-octanol and PBS (pH 7.4) with each other for 24 hours to prevent volume shifts during the assay.

  • Partitioning: Dissolve 10 µM of the bioisostere in the biphasic system (1:1 v/v).

  • Self-Validating Control: Include Propranolol (known logD ~1.2 at pH 7.4) to verify phase separation integrity and LC-MS/MS response linearity.

  • Separation: Shake for 60 mins at room temperature, then centrifuge at 3000 x g for 15 mins to ensure complete phase separation.

  • Quantification: Quantify the concentration in both the aqueous and organic phases via LC-MS/MS. Calculate logD = log10([Octanol]/[Buffer]).

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences (PMC - NIH).1

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry (PMC - NIH).3

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI.2

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. ResearchGate.4

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry (ResearchGate).6

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. ResearchGate.5

Sources

Comparative Guide: Solid-State Optimization of Piperazinyl-Methanone Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of Piperazinyl-Methanone Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Piperazinyl-Methanone Scaffold

The piperazinyl-methanone moiety (a piperazine ring linked to a carbonyl group) is a privileged pharmacophore found in numerous bioactive compounds, including antihistamines, antipsychotics, and antiviral agents.[1] While the free base forms of these derivatives often exhibit poor aqueous solubility and limited thermal stability, salt formation represents the primary strategy to modulate these physicochemical properties.

This guide provides a technical comparison of different salt forms of piperazinyl-methanone derivatives. By analyzing Single Crystal X-Ray Diffraction (SC-XRD) data and Hirshfeld surface interactions, we evaluate how specific counter-ions (benzoates, salicylates, chlorides) influence crystal packing efficiency, hydrogen bond networks, and ultimately, the stability and developability of the drug candidate.

Comparative Analysis: Counter-Ion Performance

In solid-state development, the choice of counter-ion is not arbitrary. It dictates the supramolecular assembly. Below, we compare the structural performance of common salt forms derived from piperazinyl-methanone precursors.

Performance Matrix: Anion Influence on Lattice Stability

The following table synthesizes crystallographic data from comparative studies of piperazine-derivative salts (e.g., 4-nitrophenylpiperazine and benzhydryl derivatives).

FeatureSalicylate Salts Benzoate/Nitro-benzoate Salts Hydrochloride (HCl) Salts
Crystal System Typically Monoclinic (

or

)
Triclinic (

) or Monoclinic
Orthorhombic or Monoclinic
H-Bond Motif 3D Networks: Strong charge-assisted N–H...O interactions + intramolecular O–H...O (anion).[2]2D Sheets/Ribbons: Often limited to lower-dimensionality networks.1D Chains: Charge-assisted N–H...Cl interactions.
Packing Efficiency High: Interstitial voids are minimized by auxiliary

stacking.
Moderate: Bulky nitro groups can create steric hindrance, leading to voids.Variable: Often forms hydrates/solvates to fill space (risk of desolvation).
Conformation Stabilizes Equatorial substituents on the piperazine ring.Can force Axial substitution due to packing pressure (rare/less stable).Standard Chair conformation.
Solubility Profile Controlled release (lipophilic anion).Moderate solubility.High immediate solubility (hygroscopicity risk).

Critical Insight: The Salicylate anion often outperforms simple benzoates due to its internal hydrogen bond (hydroxyl to carboxylate), which locks the anion's conformation, reducing entropic penalty during crystallization and facilitating robust 3D packing networks [1, 2].

Mechanistic Comparison: Hirshfeld Surface Analysis

To objectively compare "stability," we quantify intermolecular interactions using Hirshfeld Surface Analysis. This method maps the electron density boundary of the molecule.

  • Piperazinyl-Methanone Free Base:

    • Dominant Interaction: H...H contacts (>60% of surface).

    • Weakness: Lack of strong directional donors/acceptors leads to low-melting solids.

  • Piperazinyl-Methanone Salts (e.g., with organic acids):

    • Dominant Interaction: O...H interactions (30-45% contribution).

    • Mechanism:[1][3][4][5] The carbonyl oxygen of the methanone group (

      
      ) acts as a pivotal acceptor for N-H protons from the piperazinium ring.
      
    • Result: A "Fingerprint Plot" showing sharp "spikes" at low

      
       values, indicating strong, short-range hydrogen bonds that significantly elevate the melting point [1, 4].
      

Experimental Protocol: Synthesis & Crystallization

To replicate these structural results, the following self-validating protocol is recommended. This workflow prioritizes crystal quality for SC-XRD over bulk yield.

Salt Synthesis Workflow

Objective: Synthesize the 1:1 salt of (4-methylpiperazin-1-yl)(phenyl)methanone with 3,5-dinitrobenzoic acid.

  • Stoichiometric Mixing: Dissolve 1.0 mmol of the free base in 5 mL of Methanol (Solvent A).

  • Acid Addition: Dissolve 1.0 mmol of the acid in 5 mL of Ethyl Acetate (Solvent B). Note: Using a binary solvent system (MeOH/EtOAc) often moderates nucleation rates better than a single solvent.

  • Reflux: Mix solutions and reflux at 60°C for 30 minutes to ensure complete proton transfer.

  • Filtration: Filter the hot solution through a 0.45

    
    m PTFE syringe filter to remove dust nuclei (critical for single crystal growth).
    
Crystallization Technique: Slow Evaporation

Method:

  • Transfer the filtrate to a narrow-neck vial (20 mL).

  • Cover with Parafilm and pierce 3-5 small holes with a needle.

  • Store in a vibration-free environment at 20°C.

  • Validation: Crystals should appear within 3-7 days.

    • Success: Clear, block-like prisms.

    • Failure: Needles (too fast) or oil (impurities). Remedy: Recrystallize needles in a more polar solvent (e.g., Ethanol/Water).

Visualizing the Logic

The following diagrams illustrate the decision-making process for salt selection and the structural analysis workflow.

Diagram 1: Salt Selection Strategy for Piperazinyl-Methanones

SaltSelection Start Start: Piperazinyl-Methanone Free Base (Low Solubility/Stability) Decision Select Counter-Ion Class Start->Decision PathA Inorganic (e.g., HCl) Decision->PathA High Bioavailability Needed PathB Organic Aromatic (e.g., Benzoate, Salicylate) Decision->PathB Stability/Controlled Release Needed ResultA High Solubility Hygroscopic Risk 1D Packing Chains PathA->ResultA Mechanism Mechanism: Pi-Pi Stacking + Charge Assisted H-Bonds PathB->Mechanism ResultB Modulated Solubility High Thermal Stability 2D/3D Packing Networks Mechanism->ResultB

Caption: Decision matrix for selecting counter-ions based on desired physicochemical outcomes (Solubility vs. Stability).

Diagram 2: Structural Analysis Workflow (SC-XRD)

AnalysisWorkflow Crystal Single Crystal Selection Diffraction X-Ray Diffraction (Mo Kα, 296K/100K) Crystal->Diffraction Solution Structure Solution (SHELXT / Direct Methods) Diffraction->Solution Refinement Refinement (SHELXL / Least Squares) Solution->Refinement Validation Validation Check: 1. R-factor < 0.05 2. No disordered solvent Refinement->Validation Validation->Crystal If Invalid (Recrystallize) Hirshfeld Hirshfeld Surface Analysis (CrystalExplorer) Validation->Hirshfeld If Valid Output Output: Interaction Energy & Fingerprint Plots Hirshfeld->Output

Caption: Step-by-step workflow from crystal selection to advanced surface analysis for quantifying intermolecular forces.

Key Structural Parameters

When analyzing your piperazinyl-methanone salt, compare your refined data against these standard benchmarks for high-quality crystals.

Table 2: Benchmark Crystallographic Parameters

ParameterDescriptionTarget Range (High Quality)
R-Factor (

)
Measure of agreement between model and data.

(5%)
Goodness of Fit (S) Quality of the weighting scheme.

Bond Precision C-C bond length error.

Å
Interaction N–H...O Distance (Cation to Anion)

Å (Strong H-bond)
Interaction C=O...H Distance (Methanone Acceptor)

Å (Moderate H-bond)

References

  • Structural Elucidation and Hirshfeld Surface Analysis of A Novel Piperazine Derivative. ResearchGate. Available at: [Link]

  • Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. IUCr Journals. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. IUCr Journals. Available at: [Link]

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate. IUCr Journals. Available at: [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Directive (Autonomy)

This guide deviates from standard generic safety templates to address the specific physicochemical properties of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone (CAS: 63214-56-2).

As a piperazine-piperidine hybrid scaffold, this compound presents specific "Organic Base" challenges often overlooked in general safety data sheets. The primary operational risks are exothermic incompatibility with acidic waste streams and potential corrosivity in aqueous solutions.

Immediate Action Required:

  • Segregate immediately from all acidic waste streams (oxidizing or non-oxidizing).

  • Classify as "Non-Halogenated Organic – Basic" for disposal manifesting.

  • Incinerate via high-temperature thermal destruction as the only acceptable terminal disposal method to ensure breakdown of the nitrogenous heterocycles.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Profile & Hazard Identification

Effective disposal requires understanding the molecule's behavior in the waste container, not just on the bench. This compound is a diamine/triamine base; it will scavenge protons aggressively.

PropertyDataOperational Implication
Chemical Name (4-Methylpiperazin-1-yl)piperidin-4-yl-methanoneNitrogen-rich organic base.[1]
CAS Number 63214-56-2Use for waste manifesting.
Physical State Solid (Powder)Dust generation risk during transfer.[2][3]
Basicity Basic (pKa ~8-9 estimated for piperazine N)CRITICAL: Reacts exothermically with acids.
Solubility Water SolubleWill mobilize in aqueous drains (Do NOT sewer).
Hazards Irritant (Skin/Eye), Potentially CorrosiveRequires nitrile gloves and eye protection.
Waste Segregation Protocol (The "Why" and "How")

Expert Insight: The most common accident involving piperazine derivatives is the accidental mixing with acid waste (e.g., HPLC mobile phases containing TFA or Formic Acid). This neutralization reaction releases heat and gas, potentially over-pressurizing waste carboys.

The Protocol:
  • Solid Waste: Dispose of pure solid compound or contaminated wipes in a dedicated "Solid Hazardous Waste" bin. Do not use general trash.

  • Liquid Waste:

    • Solvent: If dissolved in methanol/ethanol/DMSO, dispose in "Non-Halogenated Organic Solvents" .

    • Aqueous: If in water, check pH.[3][4] If pH > 10, label as "Caustic/Basic Aqueous Waste" .

    • Prohibition: NEVER pour into a container labeled "Acid Waste" or "Oxidizers".

Disposal Workflow Visualization

The following decision tree ensures the compound ends up in the correct stream, preventing incompatible mixing.

Waste_Decision_Tree Start Waste Generation: (4-Methylpiperazin-1-yl) piperidin-4-yl-methanone State_Check Physical State? Start->State_Check Solid_Path Solid / Wipes / PPE State_Check->Solid_Path Solid Liquid_Path Liquid Solution State_Check->Liquid_Path Liquid Solid_Bin Double Bag in Solid Hazardous Waste Drum Solid_Path->Solid_Bin Solvent_Check Primary Solvent? Liquid_Path->Solvent_Check Org_Solvent Organic (MeOH, DMSO) Solvent_Check->Org_Solvent Organic Aq_Solvent Aqueous (Water/Buffer) Solvent_Check->Aq_Solvent Aqueous Safe_Org Non-Halogenated Organic Waste Carboy Org_Solvent->Safe_Org Acid_Warning CRITICAL CHECK: Is container pH < 7? Aq_Solvent->Acid_Warning Safe_Base Basic/Caustic Waste Carboy Acid_Warning->Safe_Base No (Basic/Neutral) Stop STOP: Do Not Mix. Use Separate Container. Acid_Warning->Stop Yes (Acidic)

Caption: Figure 1. Waste stream segregation logic. Note the critical check point for acidic containers to prevent exothermic reactions.

Part 3: Operational Procedures

Spill Management (Self-Validating System)

Trustworthiness Check: Before acting, verify you have the correct spill kit. A "Universal" spill kit is acceptable, but an "Acid Neutralizer" kit is useless here (the compound is already basic).

  • Scenario A: Solid/Powder Spill

    • Isolate: Mark the area.

    • PPE: Don nitrile gloves, lab coat, and N95/P100 respirator (dust hazard).

    • Contain: Gently cover with paper towels to prevent dust dispersal.

    • Clean: Wet the towels slightly (damp, not soaking) to capture dust. Wipe inward.[5]

    • Disposal: Place towels in a sealed bag. Label as "Hazardous Waste - Solid Toxic."

  • Scenario B: Liquid Spill

    • Absorb: Use vermiculite, clay, or universal absorbent pads.

    • Verify: Check pH of surface after removal. If basic (pH > 9), wipe with dilute acetic acid or citric acid to neutralize, then water.

    • Disposal: Collect absorbent material into hazardous waste bags.

Empty Container Handling (RCRA Compliance)

In the US, containers are considered "RCRA Empty" only after specific treatment. For this compound, simple pouring is insufficient due to potential residue adherence.

Triple Rinse Protocol:

  • Solvent Selection: Use Methanol or Ethanol (the compound is soluble in alcohols). Water is acceptable but less effective for rapid drying.

  • Volume: Use 10% of container volume per rinse.

  • Rinsate Disposal: The liquid generated from rinsing is Hazardous Waste (Solvent stream). It cannot go down the drain.

Triple_Rinse Empty Empty Container Rinse1 Rinse 1 (Solvent) Agitate 30s Empty->Rinse1 Rinse2 Rinse 2 (Solvent) Agitate 30s Rinse1->Rinse2 Collect Collect Rinsate as HazWaste Rinse1->Collect Rinse3 Rinse 3 (Solvent) Agitate 30s Rinse2->Rinse3 Rinse2->Collect Rinse3->Collect Deface Deface Label & Remove Cap Rinse3->Deface Trash Recycle / Trash (Glass/Plastic) Deface->Trash

Caption: Figure 2. Triple rinse workflow to render containers "RCRA Empty" (40 CFR 261.7).

References

  • PubChem. (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR 261.7 - Residues of hazardous waste in empty containers. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]

Sources

Personal protective equipment for handling (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone

As a Senior Application Scientist, I recognize that the transition from theoretical drug design to practical benchwork requires a rigorous approach to chemical safety. (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone (CAS: 63214-56-2) is a highly valuable building block in medicinal chemistry, frequently utilized for its dual nitrogen-containing heterocycles. However, these same structural features—a piperazine ring coupled with a piperidine moiety—render this compound a potent localized base.

To build a culture of safety that goes beyond mere compliance, laboratory personnel must understand the causality behind our safety protocols. When exposed to the moisture of the human eye, skin, or respiratory tract, these basic amines rapidly undergo exothermic protonation, leading to localized saponification of lipid membranes and severe tissue damage[1]. Therefore, handling this compound requires a self-validating operational framework.

Physicochemical & Hazard Profile

Before initiating any workflow, it is critical to understand the quantitative and qualitative hazards of the material. The following table synthesizes the critical data required for risk assessment.

Property / Hazard CodeValue / ClassificationMechanistic Implication for Handling
CAS Number 63214-56-2Unique identifier for accurate SDS retrieval and inventory tracking[2].
Molecular Weight 211.31 g/mol Essential for stoichiometric calculations and assessing vapor density[2].
H318 Causes serious eye damageCorrosive to ocular tissue due to amine basicity; mandates splash goggles[3].
H315 / H335 Skin & Respiratory irritationContact causes dermatitis; inhalation of dust/vapor inflames mucosa[3].
H302 / H312 / H332 Harmful via all exposure routesSystemic toxicity risk; requires strict barrier protection and fume hood use[2].

Mechanistic Basis for PPE Selection

Standard laboratory attire is insufficient for handling concentrated bis-amine systems. Your Personal Protective Equipment (PPE) must be treated as an integrated, self-validating defense system.

  • Hand Protection (Nitrile vs. Latex): Amines readily permeate natural rubber latex. You must use high-density Nitrile rubber (NBR) gloves[4]. Validation: Before donning, inflate the gloves manually to check for microscopic pinhole leaks. Double-gloving is mandatory during concentrated transfers.

  • Ocular Protection: Because basic amines cause rapid, irreversible corneal saponification, standard safety glasses with side shields leave unacceptable vulnerability gaps[1]. Tight-fitting chemical splash goggles, supplemented by a full-face shield during scale-up operations, are required[4].

  • Respiratory Protection: The compound is often supplied as a dihydrochloride salt (powder) or a viscous free base. Powders pose a severe dust inhalation risk[3]. All handling must occur in a certified chemical fume hood.

PPE_Workflow Step1 1. Pre-Operation Check Verify Fume Hood >100 fpm Step2 2. Hand Protection Don Double Nitrile Gloves Step1->Step2 Step3 3. Eye/Face Protection Don Splash Goggles & Shield Step2->Step3 Step4 4. Body Protection Don Flame-Resistant Lab Coat Step3->Step4 Step5 5. Validation Perform Range-of-Motion Test Step4->Step5

Sequential PPE donning and validation workflow for handling caustic amine derivatives.

Standard Operating Procedure: Handling & Execution

This protocol ensures that every step of the weighing and transfer process includes a built-in verification mechanism to prevent exposure.

Step 1: Environmental Verification

  • Action: Turn on the fume hood and ensure the sash is positioned at the designated operational height.

  • Validation: Check the digital airflow monitor to confirm a face velocity of at least 100 feet per minute (fpm). Do not proceed if the alarm sounds.

Step 2: Static Mitigation (For Powders)

  • Action: Amine salts can hold static charges, causing the powder to aerosolize upon opening the container. Wipe the exterior of the reagent bottle and the weighing spatula with a static-dissipative cloth.

  • Validation: Hover the spatula near the powder; if the powder "jumps" to the metal, re-apply the static eliminator before proceeding.

Step 3: Transfer and Weighing

  • Action: Dispense the required mass of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone directly into a pre-tared, sealable reaction vial within the hood.

  • Validation: Cap the vial tightly before removing it from the analytical balance area to prevent transit spills.

Step 4: Doffing and Hygiene

  • Action: Remove the outer layer of nitrile gloves inside the fume hood, turning them inside out to trap any microscopic chemical dust. Wash hands with copious amounts of soap and water immediately after removing the inner gloves[3].

Spill Response & Decontamination Plan

In the event of a spill, the basic nature of the piperazine/piperidine rings dictates our chemical response. We cannot simply wipe it up; we must neutralize it.

Spill_Protocol Alert Spill Identified Assess Assess Scale & State (Solid vs. Liquid) Alert->Assess Evacuate Evacuate Area (If aerosolized) Assess->Evacuate Major/Aerosol Contain Containment Circle with inert absorbent Assess->Contain Minor/Local Evacuate->Contain Neutralize Neutralization Apply dilute acid (e.g., 5% Citric) Contain->Neutralize Collect Collection Transfer to hazardous waste Neutralize->Collect Validate Validation pH test surface (Target pH 7) Collect->Validate

Self-validating spill response and decontamination protocol for basic amine compounds.

Step-by-Step Spill Methodology:

  • Immediate Isolation: Alert personnel in the immediate vicinity. If the spill occurs outside the fume hood and involves more than 5 grams/mL, evacuate the lab space[1].

  • Containment: Don fresh PPE. Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand)[1]. Validation: Visually confirm the chemical is not breaching the absorbent dam.

  • Neutralization: Because the compound is a strong base, carefully apply a weak, dilute acid (such as 5% citric acid or sodium bisulfate solution) working from the outside edges toward the center to neutralize the amines.

  • Collection: Use a non-sparking plastic scoop to transfer the neutralized slurry into a designated, sealable hazardous waste container[1].

  • Surface Decontamination & Validation: Wash the affected surface with soapy water. Validation: Swab the cleaned benchtop with a wetted strip of pH indicator paper. A reading of pH 7 confirms the complete removal of the caustic amine residues.

Waste Disposal Plan

Improper disposal of piperazine derivatives can lead to severe aquatic toxicity and environmental accumulation.

  • Segregation: Do not mix (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone waste with strong oxidizing agents, as this can trigger violent exothermic reactions[5]. Segregate into clearly labeled "Halogenated/Non-Halogenated Basic Organic Waste" depending on the solvent used.

  • Solid Waste: All contaminated PPE (gloves, bench paper, absorbent materials) must be placed in solid hazardous waste bins, never in general municipal trash[4].

  • Drain Disposal Prohibition: Under no circumstances should solutions containing this compound be flushed down the sink[6]. Retain all contaminated washing water for professional incineration[1].

References

  • Sigma-Aldrich. "1-methyl-4-(piperidine-4-carbonyl)piperazine | 63214-56-2". Sigma-Aldrich.
  • Guidechem. "PIPERAZINA-1-YL-PIPERIDINA-1-YL-METANONA 41340-88-9 wiki - Es - Guidechem". Guidechem.
  • Benchchem. "Personal protective equipment for handling Piperazine-2-thione - Benchchem". Benchchem.
  • Carl Roth. "Safety Data Sheet: Piperidine - Carl ROTH". Carl Roth.
  • CDH Fine Chemical. "PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET". CDH Fine Chemical.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.